molecular formula C7H14O4S B611343 Thiol-PEG2-acid CAS No. 1379649-73-6

Thiol-PEG2-acid

Cat. No.: B611343
CAS No.: 1379649-73-6
M. Wt: 194.25
InChI Key: LVZZPXCJOJFHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiol-PEG2-acid is a PEG derivative containing a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZPXCJOJFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801165801
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Thiol-PEG2-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid, a heterobifunctional linker, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers researchers the versatility to covalently link a wide array of molecules. The hydrophilic nature of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal component in the design of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[2] The molecule consists of a thiol (-SH) group, which is highly reactive towards maleimides and the surfaces of noble metals like gold, and a carboxylic acid (-COOH) group, which can be activated to form stable amide bonds with primary amines.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Synonyms SH-PEG2-COOH, 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid
CAS Number 1379649-73-6
Molecular Formula C₇H₁₄O₄S
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow liquid
Solubility DMSO: 100 mg/mL (514.80 mM) with sonication. Soluble in water and most organic solvents.,
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile linker in a variety of applications. Below are detailed protocols for some of its most common uses.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of this compound can be coupled to primary amines on proteins, peptides, or other molecules using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.

Experimental Protocol: Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of all reagents in the appropriate buffers.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

  • Characterization: Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.

Thiol-Maleimide Conjugation

The thiol group of this compound readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Molecule

Materials:

  • This compound

  • Maleimide-activated molecule (e.g., protein, fluorescent dye)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, containing 1-10 mM EDTA

  • Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

  • Desalting column

Procedure:

  • Preparation of Reagents: Degas the Conjugation Buffer by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.

  • Dissolution of Reactants:

    • Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.

    • Dissolve this compound in the degassed Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 1.1- to 5-fold molar excess of this compound to the solution of the maleimide-activated molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (nitrogen or argon).

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted this compound.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.

Synthesis of PROTACs

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The synthesis typically involves a stepwise approach where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.

Experimental Protocol: General Workflow for PROTAC Synthesis using this compound

  • Functionalization of the First Ligand:

    • Choose either the target protein ligand or the E3 ligase ligand that has a suitable functional group (e.g., an amine) for coupling with the carboxylic acid of this compound.

    • Perform an EDC/NHS coupling reaction as described in Section 3.1 to attach the this compound linker to the first ligand.

    • Purify the resulting intermediate.

  • Functionalization of the Second Ligand:

    • The second ligand should possess a maleimide group.

    • Perform a thiol-maleimide conjugation as described in Section 3.2 to couple the thiol-functionalized intermediate from the previous step to the second ligand.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the PROTAC using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs). This surface modification improves the stability of the nanoparticles in biological media and provides a carboxylic acid handle for further bioconjugation.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound

  • Ethanol

  • Centrifuge

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in ethanol to a final concentration of 1-10 mM.

  • Functionalization:

    • To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. A typical molar ratio is a large excess of the thiol linker to the AuNPs.

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess thiol and displaced citrate ions.

    • Resuspend the nanoparticle pellet in fresh ethanol to wash away any unbound linker.

    • Repeat the centrifugation and resuspension steps at least two more times.

  • Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.

  • Characterization:

    • Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, which indicates a change in the nanoparticle's surface environment.

    • Employ Dynamic Light Scattering (DLS) to measure the increase in the hydrodynamic diameter of the nanoparticles.

    • Utilize Transmission Electron Microscopy (TEM) to confirm the size and morphology of the functionalized nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the key applications of this compound.

Bioconjugation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_thiol_reaction Thiol-Maleimide Reaction Thiol_PEG2_Acid This compound (-COOH) Activated_Linker NHS-activated This compound Thiol_PEG2_Acid->Activated_Linker Activation EDC_NHS EDC, NHS/Sulfo-NHS EDC_NHS->Activated_Linker Conjugate_Amide Thiol-PEG2-Amide Conjugate Activated_Linker->Conjugate_Amide Coupling Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate_Amide Conjugate_Thioether Thioether Conjugate Conjugate_Amide->Conjugate_Thioether Reaction Maleimide_Molecule Maleimide-activated Molecule Maleimide_Molecule->Conjugate_Thioether

Caption: General bioconjugation workflow using this compound.

PROTAC_Synthesis_Workflow start Start step1 Couple this compound to Target Protein Ligand (Amine) via EDC/NHS chemistry start->step1 intermediate Purified Ligand-PEG2-Thiol Intermediate step1->intermediate step2 Couple Intermediate to E3 Ligase Ligand (Maleimide) via Thiol-Maleimide reaction intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purify by HPLC final_protac->purification characterization Characterize by MS, NMR purification->characterization end End characterization->end

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

Nanoparticle_Functionalization_Workflow start Start step1 Prepare Citrate-Stabilized Gold Nanoparticles start->step1 step2 Incubate AuNPs with This compound Solution step1->step2 ligand_exchange Ligand Exchange (Thiol displaces Citrate) step2->ligand_exchange purification Purify by Centrifugation and Washing ligand_exchange->purification functionalized_np This compound Functionalized Gold Nanoparticles purification->functionalized_np characterization Characterize by UV-Vis, DLS, TEM functionalized_np->characterization end End characterization->end

Caption: Workflow for the surface functionalization of gold nanoparticles.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the straightforward synthesis of a wide range of bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in innovative research and development endeavors, from targeted drug delivery to the creation of advanced diagnostic and imaging agents. As the demand for precisely engineered biomolecules continues to grow, the importance of heterobifunctional linkers like this compound is set to increase, making a thorough understanding of their properties and applications essential for the modern researcher.

References

An In-depth Technical Guide to Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of Thiol-PEG2-acid, a heterobifunctional linker essential in modern bioconjugation, drug development, and materials science. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, reactivity, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer.[1][3][4] This bifunctional nature allows for the sequential and controlled conjugation of different molecules. The PEG linker enhances the solubility and stability of conjugates in aqueous solutions and minimizes non-specific binding.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Synonyms SH-PEG2-COOH, Thiol-PEG2-carboxylic acid
CAS Number 1379649-73-6
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Exact Mass 194.0613 Da
Appearance Solid powder or liquid
Purity Typically >95%
Solubility Soluble in aqueous solutions and most organic solvents

| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | |

Table 2: Computed and Analytical Data

Parameter Value Source
XLogP3 -0.3
Topological Polar Surface Area 56.8 Ų
Heavy Atom Count 12

| Elemental Analysis | C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50% | |

Chemical Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive termini, which can be addressed using orthogonal chemical strategies.

  • The Thiol Terminus (-SH): This nucleophilic group has high reactivity towards specific electrophiles. It readily forms stable thioether bonds with maleimides, vinyl sulfones, and OPSS-activated molecules. Furthermore, the thiol group exhibits a strong affinity for noble metal surfaces, making it exceptionally useful for immobilizing molecules onto gold or silver nanoparticles and biosensors.

  • The Carboxylic Acid Terminus (-COOH): This group can be activated to form a stable amide bond with primary amines (-NH2). This reaction is typically mediated by carbodiimide chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or other coupling agents like DCC and HATU.

Chemical Structure of this compound A Thiol Group (-SH) B Ethylene Glycol Unit 1 A->B -S-CH2-CH2-O- C Ethylene Glycol Unit 2 B->C -CH2-CH2-O- D Propanoic Acid Group (-CH2-CH2-COOH) C->D

Caption: Diagram of the this compound structure.

Key Applications and Methodologies

This compound is a cornerstone linker in multiple advanced scientific applications due to its defined structure and versatile reactivity.

Bioconjugation and PROTAC Synthesis

The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic spacer to link two different molecules, such as a protein and a small molecule drug. Its defined length and properties are particularly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity to induce the degradation of the target protein.

Simplified PROTAC Mechanism of Action Protac PROTAC Molecule (Target Ligand - Linker - E3 Ligand) Complex Ternary Complex (Target-PROTAC-E3) Protac->Complex Target Target Protein (for degradation) Target->Complex E3 E3 Ubiquitin Ligase E3->Complex E3->Complex Tagged Polyubiquitinated Target Protein Complex->Tagged Ubiquitination Ub Ubiquitin (Ub) Ub->Complex Proteasome Proteasome Tagged->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated protein degradation.

Surface Modification of Nanoparticles and Biosensors

The strong, stable bond formed between the thiol group and gold surfaces makes this compound ideal for the functionalization of gold nanoparticles (GNPs) and biosensors. This surface modification creates a hydrophilic PEG layer that prevents non-specific protein adsorption and provides terminal carboxylic acid groups for the subsequent covalent attachment of biomolecules like antibodies or enzymes.

Gold Surface Functionalization Workflow cluster_0 Step 1: Surface Coating cluster_1 Step 2: Biomolecule Immobilization A Gold Surface (Au) B This compound A->B C Self-Assembled Monolayer (Au-S-PEG2-COOH) B->C Self-Assembly D Activate Carboxyl Group (EDC / NHS) C->D E Biomolecule (e.g., Antibody with -NH2) D->E Amide Coupling F Functionalized Surface E->F

Caption: Process for modifying a gold surface.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus and its conjugation to a primary amine-containing molecule.

  • Dissolution: Dissolve the this compound in an appropriate amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation: Introduce the amine-containing molecule (dissolved in a buffer like PBS, pH 7.4) to the activated linker solution.

  • Reaction: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add an amine-containing buffer, such as Tris or hydroxylamine, to quench any unreacted NHS-ester.

  • Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the thiol group to a maleimide-functionalized molecule. This reaction should be performed after the carboxyl group has been conjugated to avoid side reactions.

  • Buffer Preparation: Prepare a conjugation buffer such as PBS (pH 7.2-7.5). Degas the buffer to minimize oxidation of the thiol group. The presence of a chelating agent like EDTA can also be beneficial.

  • Molecule Preparation: Dissolve the maleimide-containing molecule in the conjugation buffer.

  • Conjugation: Add the purified SH-PEG2-conjugate from the previous step to the maleimide solution. A slight molar excess (1.1 to 1.5-fold) of the maleimide molecule is often used.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Purify the final product via SEC or another appropriate chromatographic method to remove unreacted starting materials. The success of the reaction can be monitored by checking for free thiols using Ellman's reagent.

General Orthogonal Bioconjugation Workflow cluster_0 Step 1: Carboxyl Group Coupling cluster_1 Step 2: Thiol Group Coupling A This compound D Intermediate Conjugate (SH-PEG2-Molecule A) A->D B Molecule A (with -NH2 group) B->D C EDC / NHS (Activators) C->D E Molecule B (with Maleimide group) D->E Thioether Bond Formation F Final Conjugate (A-PEG2-B) E->F

Caption: Two-step orthogonal conjugation strategy.

Safety, Handling, and Storage

  • Safety Precautions: Users should handle this compound in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, vapors, or mists. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Storage Conditions: The reagent should be stored in a tightly sealed container in a dry, dark environment. For long-term stability (months to years), storage at -20°C is recommended. For short-term use (days to weeks), storage at 0-4°C is acceptable. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Stock solutions, typically made in DMSO or DMF, should be stored at -20°C under an inert gas.

References

An In-depth Technical Guide to Thiol-PEG2-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound, also known as 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure imparts unique characteristics beneficial for a range of scientific applications. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous environments.[1]

The terminal functional groups offer orthogonal reactivity. The thiol group readily reacts with maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Exact Mass 194.0613 Da
CAS Number 1379649-73-6
Appearance Colorless to light yellow liquid
IUPAC Name 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas:

  • PROTAC® Development: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

  • Nanoparticle Functionalization: The thiol group's strong affinity for gold surfaces makes this molecule ideal for the surface modification of gold nanoparticles. This functionalization can improve nanoparticle stability, biocompatibility, and provide a handle for further conjugation of biomolecules.

  • Bioconjugation and PEGylation: this compound is used to link different molecules, such as proteins, peptides, and small molecule drugs. The PEG spacer can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.

  • Self-Assembled Monolayers (SAMs): It is employed in the formation of SAMs on surfaces like quantum dots and magnetic particles, which helps to reduce non-specific protein binding in various assays.

Experimental Protocols

The following section provides a detailed methodology for a common application of this compound: the functionalization of a surface (e.g., a nanoparticle) and subsequent conjugation to an amine-containing molecule.

Protocol: Surface Functionalization and Amine Coupling

This protocol is adapted for a generic surface functionalized with this compound, where the carboxylic acid group is then conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Surface to be functionalized (e.g., gold nanoparticles)

  • Amine-containing molecule for conjugation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • PBS Buffer (pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Preparation of this compound Stock Solution:

    • As this compound can be difficult to weigh accurately, it is recommended to prepare a stock solution.

    • Dissolve the this compound in anhydrous DMSO or DMF.

    • Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group. Equilibrate the vial to room temperature before opening.

  • Surface Modification with this compound:

    • This step will vary depending on the surface. For gold nanoparticles, an excess of the this compound solution is typically added to an aqueous suspension of the nanoparticles and stirred overnight.

    • After incubation, the modified surface should be thoroughly washed to remove any unbound this compound. For nanoparticles, this can be achieved through repeated centrifugation and resuspension in a suitable buffer.

  • Activation of the Carboxylic Acid Group:

    • Resuspend the this compound-modified surface in MES buffer.

    • Add appropriate amounts of freshly prepared EDC and NHS to the suspension. A typical starting point is a molar excess of EDC and NHS relative to the available carboxyl groups on the surface.

    • React for 15 minutes at room temperature. This reaction activates the carboxyl groups by forming a more reactive NHS ester.

  • Removal of Excess EDC/NHS:

    • Wash the surface with MES buffer to remove any unreacted EDC and NHS. This can be done via centrifugation for nanoparticles or by rinsing for planar surfaces.

  • Conjugation to the Amine-Containing Molecule:

    • Prepare the amine-containing molecule in PBS buffer (pH 7.4).

    • Add the amine-containing solution to the activated surface.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution, such as hydroxylamine or an amine-containing buffer like Tris, to stop the reaction by reacting with any remaining activated NHS esters.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted molecules and byproducts. The method of purification will depend on the nature of the conjugate (e.g., size exclusion chromatography, dialysis, or centrifugation).

Visualizing the Workflow

The following diagrams illustrate the logical steps in the synthesis and application of a bioconjugate using this compound.

G cluster_synthesis PROTAC Synthesis Workflow ligand1 Target Protein Ligand (with amine) amide_bond Form Amide Bond ligand1->amide_bond linker This compound activate_acid Activate -COOH linker->activate_acid EDC/NHS ligand2 E3 Ligase Ligand (with maleimide) thiol_maleimide Form Thioether Bond ligand2->thiol_maleimide protac Final PROTAC Molecule activate_acid->amide_bond amide_bond->thiol_maleimide Intermediate thiol_maleimide->protac

Caption: Logical workflow for the synthesis of a PROTAC molecule.

G cluster_functionalization Nanoparticle Functionalization & Conjugation np Gold Nanoparticle thiol_binding Thiol Binding to Gold np->thiol_binding linker This compound linker->thiol_binding protein Amine-containing Protein amide_coupling Amide Bond Formation protein->amide_coupling final_conjugate Functionalized Nanoparticle -Protein Conjugate acid_activation Activate -COOH thiol_binding->acid_activation Functionalized NP acid_activation->amide_coupling EDC/NHS amide_coupling->final_conjugate

References

A Comprehensive Technical Guide to Thiol-PEG2-acid: Functionality and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in the development of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity. The key functional groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).

PropertyValueReference
CAS Number 1379649-73-6
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Purity Typically >95%
Appearance Solid powder
Solubility Soluble in aqueous media and most organic solvents

Functional Group Reactivity and Applications

The dual functionality of this compound allows for orthogonal conjugation strategies, where each end of the linker can be selectively reacted with a different functional group.

Thiol Group Reactivity

The terminal thiol group exhibits high reactivity towards a variety of substrates:

  • Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a Michael addition reaction to form a stable thioether bond. This is a common strategy for labeling proteins at cysteine residues.

  • Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.

  • Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl disulfides (OPSS) and vinyl sulfones.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a stable amide bond. This is a widely used method for conjugating molecules to proteins, peptides, or other amine-containing biomolecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This two-step protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of activated linker to the amine molecule should be optimized but can start at 10:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

    • Purify the conjugate using a desalting column to remove excess linker and byproducts.

EDC_NHS_Coupling Thiol_PEG_Acid This compound (-COOH) Activated_Ester NHS-activated This compound Thiol_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS Activation Buffer (pH 4.5-6.0) Conjugate Thiol-PEG2-Amide Conjugate Activated_Ester->Conjugate Conjugation Coupling Buffer (pH 7.2-8.0) Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Conjugate Quenching Quenching (e.g., Tris, Hydroxylamine) Conjugate->Quenching Purification Purification (Desalting Column) Quenching->Purification

Workflow for EDC/NHS coupling of this compound to an amine.
Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.

Materials:

  • This compound conjugate (containing a free thiol)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound conjugate in degassed Conjugation Buffer. If the thiol is protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF if not water-soluble) and then add to the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted maleimide and other small molecules.

Thiol_Maleimide_Conjugation cluster_0 Optional Pre-step Thiol_Conjugate Thiol-PEG2-Conjugate (-SH) TCEP TCEP (optional for reduction) Thiol_Conjugate->TCEP Thioether_Conjugate Stable Thioether Conjugate Thiol_Conjugate->Thioether_Conjugate Conjugation Buffer (pH 6.5-7.5) Maleimide Maleimide-functionalized Molecule Maleimide->Thioether_Conjugate Purification Purification (Desalting Column) Thioether_Conjugate->Purification

Workflow for Thiol-Maleimide Conjugation.
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in ultrapure water or phosphate buffer to a concentration of approximately 0.1 mM.

  • Functionalization of AuNPs:

    • To the citrate-stabilized AuNP solution, add the this compound solution. The final concentration of the thiol linker should be in excess to ensure complete surface coverage.

    • Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.

  • Purification of Functionalized AuNPs:

    • Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and duration will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess linker.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound this compound.

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

PEG linkers, such as those derived from this compound, are frequently incorporated into PROTAC design. The hydrophilic and flexible nature of the PEG chain can:

  • Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.

  • Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving the optimal orientation of the target protein and E3 ligase to form a productive ternary complex for ubiquitination.

This compound can be used as a building block in the synthesis of PROTACs, where the carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is used for conjugation to the other ligand.

PROTAC_Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable a wide range of bioconjugation applications, from the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of advanced therapeutics like PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors.

References

An In-depth Technical Guide to the Aqueous Solubility of Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG2-acid in aqueous buffers. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the qualitative aspects of solubility, factors influencing it, and detailed protocols for the preparation of aqueous solutions for research and development applications.

Introduction to this compound

This compound, with the chemical structure HS-(CH2CH2O)2-CH2CH2COOH, is a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology.[1][2][3] It features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces like gold, or for disulfide bond formation.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG spacer is intended to enhance the aqueous solubility and biocompatibility of the molecule and its conjugates.

Aqueous Solubility of this compound

While specific quantitative solubility values (e.g., in mg/mL) for this compound in various buffers are not extensively documented in peer-reviewed literature or on supplier data sheets, the consensus is that it possesses good solubility in aqueous media. This solubility is primarily attributed to the hydrophilic nature of the short PEG chain, which can form hydrogen bonds with water molecules.

However, the solubility is not limitless and is significantly influenced by several factors, most notably the pH of the aqueous buffer.

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous environment is a multifactorial issue. The key parameters that researchers must consider are outlined in the table below.

FactorInfluence on SolubilityRationale
pH High Impact. Solubility is expected to be significantly higher at neutral to basic pH (pH > 6).The carboxylic acid group has a pKa typically in the range of 4-5. At pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is more polar and thus more soluble in water. At acidic pH, the protonated form (-COOH) is less polar, potentially leading to lower solubility.
Buffer System Moderate Impact. The choice of buffer can influence solubility.Buffers with higher ionic strength can either increase ("salting in") or decrease ("salting out") the solubility of solutes. It is crucial to use non-amine-containing buffers if the carboxylic acid group is to be used in subsequent reactions, as primary amines will compete for conjugation. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, and borate buffers.
Temperature Low to Moderate Impact. For many PEGylated compounds, solubility in water increases with temperature. However, some larger PEG molecules can exhibit lower critical solution temperature (LCST) behavior, where they phase separate at higher temperatures. For a small molecule like this compound, a slight increase in solubility with temperature is expected.
PEG Chain Length High Impact (General Principle). Generally, a longer PEG chain imparts greater hydrophilicity and thus higher aqueous solubility. While this guide focuses on the PEG2 variant, it is a relevant consideration when comparing with other Thiol-PEG-acid linkers.

Experimental Protocols

Given the lack of specific solubility limits, a practical approach for researchers is to prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. This method ensures complete dissolution and allows for precise concentration control in the final aqueous solution.

Preparation of a Concentrated Stock Solution

It is highly recommended to prepare a fresh stock solution of this compound for each experiment due to the potential for oxidation of the thiol group.

Materials:

  • This compound

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas (optional, but recommended)

  • Microcentrifuge tubes or vials with septa

Protocol:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10-50 mg/mL). MedChemExpress reports a solubility of up to 100 mg/mL in DMSO, which may require sonication.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • (Optional) Purge the vial with an inert gas like argon or nitrogen to minimize oxidation of the thiol group, especially for long-term storage.

  • Store the stock solution at -20°C.

Preparation of an Aqueous Working Solution

Materials:

  • This compound stock solution (from section 3.1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4; 50mM Borate buffer, pH 8.5)

Protocol:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of aqueous buffer.

  • Add the aqueous buffer to a new tube.

  • While vortexing, add the calculated volume of the this compound stock solution to the aqueous buffer.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (e.g., below 0.5% for many cell-based assays).

  • Use the freshly prepared aqueous working solution immediately for best results.

Visualizations

Logical Workflow for Solution Preparation

The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Aqueous Solution Preparation A Weigh this compound B Dissolve in Anhydrous DMSO or DMF A->B C Store at -20°C under Inert Gas B->C E Dilute Stock Solution into Buffer C->E Aliquot for use D Select Aqueous Buffer (e.g., PBS, pH 7.4) D->E F Use Immediately in Experiment E->F

Caption: Recommended workflow for preparing this compound solutions.

pH Influence on Solubility

This diagram illustrates the relationship between pH and the chemical form of this compound, which dictates its solubility.

Caption: Effect of pH on the ionization and solubility of this compound.

Conclusion

This compound is a valuable bifunctional linker with good inherent aqueous solubility due to its hydrophilic PEG spacer. While quantitative solubility data is scarce, its solubility is maximized at neutral to basic pH levels where the carboxylic acid group is deprotonated. For practical applications, preparing a concentrated stock solution in an organic solvent like DMSO and subsequently diluting it into the desired aqueous buffer is the most reliable method. Researchers should always consider the pH and buffer composition to ensure the successful application of this compound in their experimental designs.

References

Thiol-PEG2-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-PEG2-acid is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules and modifying surfaces. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in drug delivery, diagnostics, and the development of complex biomolecular architectures like Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.

Core Data Presentation

Chemical Properties and Identifiers
PropertyValueReference
CAS Number 1379649-73-6[1][2][3][4]
Molecular Formula C7H14O4S[1]
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95%
Synonyms and Alternative Names
SynonymReference
SH-PEG2-COOH
3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid
HS-PEG2-CH2CH2COOH

Experimental Protocols

This compound's utility stems from the orthogonal reactivity of its thiol and carboxylic acid functional groups. The thiol group readily reacts with maleimides and can bind to noble metal surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the amine-containing molecule solution.

    • Alternatively, for sensitive proteins, the pH of the activated linker solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.

Materials:

  • This compound conjugated molecule (from Protocol 1)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol:

    • If the thiol group on the this compound conjugate is oxidized (forming a disulfide bond), it must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.

    • Add the thiol-containing molecule to the maleimide solution at a 1:1 to 1.5:1 molar ratio of thiol to maleimide.

    • React for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching:

    • Add a 10-fold molar excess of L-cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules and quenching reagents.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amide Bond Formation cluster_conjugation2 Step 3: Thiol-Maleimide Reaction thiol_peg_acid This compound activated_peg NHS-activated This compound thiol_peg_acid->activated_peg 15-30 min, RT edc_nhs EDC, NHS (Activation Buffer, pH 6.0) edc_nhs->activated_peg conjugate1 Thiol-PEG2-conjugate activated_peg->conjugate1 2h, RT or O/N, 4°C (Coupling Buffer, pH 7.2-7.5) amine_molecule Amine-containing Molecule (Protein, etc.) amine_molecule->conjugate1 final_conjugate Final Heterobifunctional Conjugate conjugate1->final_conjugate 1-2h, RT (Conjugation Buffer, pH 6.5-7.5) maleimide_molecule Maleimide-functionalized Molecule maleimide_molecule->final_conjugate

Caption: Experimental workflow for a two-step conjugation using this compound.

protac_pathway cluster_protac PROTAC Structure poi Protein of Interest (Target) protac PROTAC Molecule poi->protac binds to proteasome Proteasome poi->proteasome targeted to e3_ligase E3 Ubiquitin Ligase e3_ligase->protac binds to ubiquitin Ubiquitin protac->ubiquitin recruits ubiquitin->poi tags degradation Protein Degradation proteasome->degradation results in poi_ligand POI Ligand linker This compound (Linker) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

reactivity of thiol and carboxylic acid groups in Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of Thiol and Carboxylic Acid Groups in Thiol-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the thiol and carboxylic acid functional groups present in the heterobifunctional linker, this compound. This linker is widely utilized in bioconjugation, drug delivery, and surface modification due to the orthogonal reactivity of its terminal groups.[1][2] The polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the conjugates.[3][4]

Orthogonal Reactivity of Thiol and Carboxylic Acid Groups

The key feature of this compound is its ability to participate in two distinct and highly selective chemical reactions, allowing for a controlled, stepwise conjugation of different molecules.[5] The thiol group (-SH) and the carboxylic acid group (-COOH) exhibit different reactivity profiles, which can be exploited for specific bioconjugation strategies.

Reactivity of the Thiol Group

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). Its reactivity is highly dependent on the pH of the reaction medium. The pKa of a typical thiol group is around 8.5-9.5, and as the pH approaches and exceeds the pKa, the more reactive thiolate concentration increases. However, for specific reactions like thiol-maleimide conjugation, a balance must be struck to ensure selectivity.

The thiol group of this compound readily reacts with:

  • Maleimides: This is one of the most common and efficient reactions for thiol-specific modification. The reaction is a Michael addition that forms a stable thioether bond. It is highly selective for thiols over other nucleophilic groups like amines within a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can start to react with amines.

  • Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols via a Michael addition to form a stable thioether linkage. This reaction is also efficient at physiological pH.

  • Ortho-pyridyl disulfides (OPSS): Thiols undergo a thiol-disulfide exchange reaction with OPSS, forming a new disulfide bond. This reaction releases a chromophore that can be monitored spectrophotometrically to track the reaction progress.

  • Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, particularly gold (Au), silver (Ag), and others, forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is generally unreactive towards nucleophiles under physiological conditions. To facilitate reaction with primary amines to form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation and coupling process involves two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.

  • Stabilization and Coupling: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine (-NH2) to form a stable amide bond. The optimal pH for the EDC/NHS activation step is typically between 4.5 and 7.2, while the subsequent reaction with the amine is more efficient at a pH of 7.2 to 8.5. Other coupling agents like HATU can also be used and are known for their high efficiency.

Quantitative Data on Reactivity

The following tables summarize the key parameters for the reactions of the thiol and carboxylic acid groups of this compound.

Thiol Group Reactions Reactive Partner Optimal pH Range Resulting Bond Key Considerations
Michael Addition Maleimide6.5 - 7.5ThioetherHighly selective for thiols in this pH range. Above pH 7.5, reactivity with amines increases.
Michael Addition Vinyl Sulfone~7.0 - 8.0ThioetherEfficient reaction at physiological pH.
Thiol-Disulfide Exchange OPSS~7.0 - 7.5DisulfideReaction progress can be monitored spectrophotometrically.
Surface Conjugation Gold, SilverN/ADative BondStrong affinity, widely used for surface modification.
Carboxylic Acid Group Reactions Activating Agents Reactive Partner Optimal pH Range Resulting Bond Key Considerations
Amide Bond Formation EDC/NHSPrimary AmineActivation: 4.5-7.2AmideTwo-step protocol is often preferred to minimize side reactions.
Coupling: 7.2-8.5
Amide Bond Formation HATUPrimary Amine~7.0 - 8.0AmideHigh coupling efficiency, even with sterically hindered molecules.

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation strategy using this compound. This example describes the reaction of the thiol group with a maleimide-functionalized protein, followed by the reaction of the carboxylic acid group with an amine-containing molecule.

Protocol 1: Thiol-Maleimide Conjugation

This protocol details the reaction of the thiol group of this compound with a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the maleimide-activated protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer immediately before use. A 10 to 20-fold molar excess of the this compound relative to the protein is often used.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a quenching reagent in slight molar excess to the initial amount of maleimide to react with any unreacted maleimide groups.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol 2: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid group on the product from Protocol 1 and its subsequent reaction with an amine-containing molecule.

Materials:

  • This compound-conjugated protein (from Protocol 1)

  • Amine-containing molecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the this compound-conjugated protein to the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the conjugated protein solution. A molar excess of EDC and NHS over the carboxylic acid groups is typically used.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated conjugate solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the final bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final product using appropriate techniques to confirm successful conjugation and purity.

Visualizations

The following diagrams illustrate the chemical reactions and a typical experimental workflow.

G Reactivity of this compound Functional Groups cluster_0 Thiol Group Reactivity (Michael Addition) cluster_1 Carboxylic Acid Reactivity (EDC/NHS Chemistry) thiol_peg HS-PEG2-COOH This compound thioether R'-Maleimide-S-PEG2-COOH Stable Thioether Bond thiol_peg->thioether pH 6.5-7.5 maleimide Maleimide-R' Maleimide-functionalized Molecule maleimide->thioether carboxyl_peg R-S-PEG2-COOH Carboxyl-terminated PEG nhs_ester R-S-PEG2-CO-NHS NHS Ester Intermediate carboxyl_peg->nhs_ester EDC/NHS pH 4.5-7.2 amide R-S-PEG2-CO-NH-R'' Stable Amide Bond nhs_ester->amide pH 7.2-8.5 amine H2N-R'' Amine-containing Molecule amine->amide

Caption: Chemical reactions of the thiol and carboxylic acid groups.

G Experimental Workflow for Two-Step Conjugation start Start reagent_prep1 Prepare this compound and Maleimide-Molecule start->reagent_prep1 conjugation1 Step 1: Thiol-Maleimide Reaction (pH 6.5-7.5) reagent_prep1->conjugation1 purification1 Purification 1 (e.g., SEC/Dialysis) conjugation1->purification1 characterization1 Characterization 1 (e.g., SDS-PAGE) purification1->characterization1 reagent_prep2 Prepare Amine-Molecule and Activating Agents characterization1->reagent_prep2 conjugation2 Step 2: EDC/NHS Activation & Amine Coupling reagent_prep2->conjugation2 purification2 Purification 2 (e.g., SEC/Dialysis) conjugation2->purification2 final_product Final Conjugate purification2->final_product

Caption: A logical workflow for a two-step conjugation experiment.

References

Methodological & Application

Application Notes and Protocols for EDC-NHS Coupling of Thiol-PEG2-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of Thiol-PEG2-acid to molecules containing primary amines using the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.

This compound is a heterobifunctional linker that incorporates a terminal thiol group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility of the conjugate in aqueous media, while the thiol group provides a reactive handle for subsequent reactions, such as coupling to maleimides or gold surfaces.[1][2][3] The carboxylic acid end allows for conjugation to primary amines on proteins, peptides, antibodies, or other biomolecules through the formation of an amide bond.[1]

The EDC/NHS coupling reaction proceeds in a two-step manner.[4] First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This two-step process is favored as it increases coupling efficiency and allows for better control over the reaction.

These application notes provide a comprehensive protocol for this conjugation, including optimal reaction conditions, required materials, and purification strategies.

Data Summary

Quantitative parameters are crucial for successful and reproducible conjugation. The following table summarizes the key recommended conditions for the EDC-NHS coupling of this compound to a primary amine.

ParameterRecommended Value/RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine.
EDC Molar Excess 2 - 10 fold (relative to this compound)A starting point of 5-fold excess is commonly used.
NHS Molar Excess 2 - 5 fold (relative to this compound)A starting point of 2.5-fold excess is commonly used.
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the NHS ester.
Coupling Time 2 hours at room temperature to overnight at 4°CLonger incubation times can increase conjugation efficiency.
Activation Buffer MES (2-(N-morpholino)ethanesulfonic acid) BufferA non-amine, non-carboxylate buffer is essential.
Coupling Buffer Phosphate-Buffered Saline (PBS) or HEPES BufferBuffers should not contain primary amines (e.g., Tris, Glycine).
Quenching Agent Hydroxylamine, Ethanolamine, Tris, or GlycineUsed to block unreacted NHS esters.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the EDC-NHS mediated coupling of this compound to a primary amine-containing molecule (e.g., a protein).

Materials
  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography, Dialysis)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, vortex, centrifuge, etc.)

Protocol

Step 1: Reagent Preparation

  • Prepare Buffers: Prepare fresh Activation Buffer, Coupling Buffer, and Quenching Buffer. Ensure the pH is accurately adjusted. Degassing the buffers is recommended to minimize oxidation of the thiol group.

  • Dissolve this compound: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration.

  • Dissolve Amine-containing Molecule: Dissolve the primary amine-containing molecule in the Coupling Buffer to the desired concentration.

  • Prepare EDC and NHS Solutions: Immediately before use, weigh and dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions, so fresh preparation is critical for high efficiency.

Step 2: Activation of this compound

  • In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in Activation Buffer.

  • The recommended molar ratio is typically 1:5:2.5 (this compound:EDC:NHS), but this may require optimization.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid on the this compound by forming an NHS ester.

Step 3: Coupling to the Primary Amine

  • Add the primary amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable non-amine base or by buffer exchange. This deprotonates the primary amine, increasing its nucleophilicity.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • The final conjugate can be purified from excess reagents and by-products using standard techniques.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller molecules like unreacted this compound, EDC, and NHS.

  • Dialysis or Ultrafiltration: These methods are also suitable for removing small molecule impurities.

  • The choice of purification method will depend on the size and properties of the final conjugate.

Visualizations

Reaction Pathway

EDC_NHS_Coupling Thiol_PEG_Acid Thiol-PEG2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Thiol_PEG_Acid->O_Acylisourea + EDC EDC NHS_Ester Thiol-PEG2-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Thiol-PEG2-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine)

Caption: Chemical reaction pathway for EDC-NHS coupling.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep_Buffers Prepare Buffers Prep_Thiol_PEG Dissolve this compound Prep_Buffers->Prep_Thiol_PEG Prep_Amine Dissolve Amine Molecule Prep_Buffers->Prep_Amine Prep_EDC_NHS Prepare Fresh EDC/NHS Prep_Buffers->Prep_EDC_NHS Activation Activation (15-30 min, RT) Prep_Thiol_PEG->Activation Coupling Coupling (2h RT or O/N 4°C) Prep_Amine->Coupling Prep_EDC_NHS->Activation Activation->Coupling Quenching Quenching (15-30 min, RT) Coupling->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis Characterize Conjugate Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for Maleimide-Thiol Reaction with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This Michael addition reaction involves the covalent bond formation between a maleimide and a sulfhydryl (thiol) group, resulting in a stable thioether linkage.[2] This methodology is extensively employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various targeted therapeutics.[2][3]

Thiol-PEG2-acid is a heterobifunctional linker that incorporates a reactive thiol group at one terminus and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The thiol group provides a specific point of attachment for maleimide-functionalized molecules, while the carboxylic acid can be subsequently used for conjugation to other molecules, such as amines, through amide bond formation. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of maleimide-containing molecules with this compound.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring.[1] The reaction is highly efficient and typically reaches completion within minutes to a few hours at room temperature.

Factors Influencing Reaction Rate:

  • pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, competing side reactions, such as the reaction of maleimides with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring, become more prevalent.

  • Temperature: The reaction is typically carried out at room temperature (20-25°C). Lowering the temperature to 4°C can be used to slow down the reaction for better control, especially with highly reactive species.

  • Reactant Concentration and Molar Ratio: A molar excess of the maleimide-functionalized molecule is often used to drive the reaction to completion. For small molecules like this compound, a maleimide to thiol molar ratio of 1.1:1 to 5:1 is a common starting point.

Data Presentation

Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation with this compound

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis.
Temperature 4 - 25 °CRoom temperature is generally sufficient; 4°C can be used for slower, more controlled reactions.
Maleimide:Thiol Molar Ratio 1.1:1 - 5:1An excess of the maleimide component helps to ensure complete consumption of the thiol.
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored to determine the optimal time.
Solvent Phosphate, HEPES, or Tris buffersEnsure the buffer is free of extraneous thiols.
Typical Yield > 90%With optimized conditions, high yields can be expected.

Table 2: Troubleshooting Common Issues in Maleimide-Thiol Conjugation

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Maleimide hydrolysisPrepare maleimide solutions fresh and use within the recommended pH range.
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.
Insufficient maleimideIncrease the molar excess of the maleimide reagent.
Thiol oxidationDegas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Reaction with aminesMaintain the pH at or below 7.5 to ensure selectivity for thiols.
Hydrolysis of maleimidePerform the reaction promptly after preparing the maleimide solution.
Instability of the Conjugate Retro-Michael reactionIn some biological contexts, the thioether bond can be reversible. Consider strategies to form a more stable linkage if necessary.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Maleimide-Functionalized Molecule to this compound

This protocol describes a general method for the conjugation of a maleimide-containing molecule to this compound. The specific concentrations and volumes may need to be optimized for individual applications.

Materials:

  • Maleimide-functionalized molecule

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in conjugation buffer

  • Purification system (e.g., HPLC, solid-phase extraction)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the degassed conjugation buffer to a final concentration of 10 mM.

  • Preparation of Maleimide Solution:

    • Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.5 equivalents) of the maleimide solution to the this compound solution.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 2 hours with gentle stirring or agitation. Protect from light if either reactant is light-sensitive.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to determine the consumption of starting materials and the formation of the product.

  • Quenching the Reaction:

    • After the desired reaction time, add an excess of the quenching solution (e.g., 5-fold molar excess relative to the initial amount of maleimide) to react with any unreacted maleimide.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC or solid-phase extraction.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like LC-MS and NMR.

Protocol 2: Quantification of Reaction Conversion using HPLC

This protocol outlines a method to determine the percentage of this compound that has been successfully conjugated.

Materials:

  • Aliquots from the conjugation reaction at different time points

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation:

    • At desired time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a large volume of Mobile Phase A.

  • HPLC Analysis:

    • Inject the quenched sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or a wavelength where the maleimide-containing molecule has strong absorbance).

  • Data Analysis:

    • Identify the peaks corresponding to the starting this compound, the maleimide-functionalized molecule, and the final conjugate based on their retention times (determined by running standards of each component).

    • Calculate the peak areas for the this compound at each time point.

    • Determine the percentage of conversion using the following formula:

      • Conversion (%) = [(Initial Area of this compound - Area of this compound at time t) / Initial Area of this compound] * 100

Mandatory Visualizations

Caption: Reaction mechanism of maleimide-thiol conjugation.

Experimental_Workflow A Prepare this compound Solution in Degassed Buffer C Combine Reactants (Maleimide in excess) A->C B Prepare Maleimide Stock Solution (DMF/DMSO) B->C D Incubate at Room Temperature (2 hours) C->D E Monitor Reaction (Optional) (HPLC, LC-MS) D->E F Quench Reaction (e.g., 2-Mercaptoethanol) D->F If not monitoring E->F G Purify Conjugate (HPLC, SPE) F->G H Characterize Final Product (LC-MS, NMR) G->H

Caption: General experimental workflow for maleimide-thiol conjugation.

References

Thiol-PEG2-acid: Application Notes and Protocols for Protein and Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG2-acid, a heterobifunctional linker, for the targeted modification of proteins and peptides. This reagent is a valuable tool in bioconjugation, enabling the introduction of a polyethylene glycol (PEG) spacer with a terminal carboxylic acid, which can be used for subsequent functionalization or immobilization. The protocols outlined below detail the two primary strategies for conjugation: targeting cysteine residues via the thiol group and modifying primary amines through the carboxylic acid moiety.

Introduction to this compound

This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The thiol group offers a reactive handle for selective conjugation to cysteine residues in proteins and peptides, or for immobilization onto gold surfaces.[1][3] The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming stable amide bonds.[1] The inclusion of the hydrophilic PEG spacer can enhance the solubility and stability of the modified biomolecule.

This bifunctionality makes this compound a powerful tool for a variety of applications, including:

  • PEGylation of Proteins and Peptides: To improve pharmacokinetic properties.

  • Antibody-Drug Conjugates (ADCs): For the targeted delivery of therapeutic agents.

  • Surface Immobilization: For the development of biosensors and other diagnostic platforms.

  • PROTACs Synthesis: As a linker in the creation of proteolysis-targeting chimeras.

Chemical Properties and Reactivity

Below is a table summarizing the key properties of this compound and the reactivity of its functional groups.

PropertyValue
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Thiol Group (-SH) Reacts with maleimides, haloacetamides, and other thiol-reactive groups to form stable thioether bonds. The optimal pH for reaction with maleimides is between 6.5 and 7.5. It can also be used for immobilization on gold and other metal surfaces.
Carboxylic Acid (-COOH) Can be activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This ester then reacts with primary amines (e.g., lysine residues) at a pH range of 7.2-8.5 to form a stable amide bond.

Experimental Protocols

Here, we provide detailed protocols for the two primary methods of protein and peptide modification using this compound.

Protocol 1: Modification of Cysteine Residues via Thiol-Maleimide Chemistry

This protocol describes the conjugation of this compound to a protein or peptide containing a free cysteine residue via a maleimide-functionalized target.

Workflow Diagram:

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Protein/Peptide (with Cys) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Protein_Prep->Conjugation Maleimide_Prep Prepare Maleimide- functionalized Molecule Maleimide_Prep->Conjugation Purification Purify Conjugate (SEC, IEX, RP-HPLC) Conjugation->Purification Analysis Characterize (Mass Spectrometry) Purification->Analysis

Caption: Workflow for cysteine-specific protein modification.

Materials:

  • Protein or peptide with at least one free cysteine residue.

  • Maleimide-functionalized molecule (e.g., maleimide-activated fluorescent dye, biotin, or drug).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5.

  • Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) if disulfides need to be reduced.

  • Quenching reagent: Free cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the cysteine residues are in a disulfide bond, reduction may be necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol. TCEP does not need to be removed.

  • Conjugation Reaction:

    • Immediately before use, dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein/peptide solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if using a fluorescent maleimide.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any excess maleimide reagent.

  • Purification:

    • Remove unreacted reagents and purify the conjugate using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.

      • Ion-Exchange Chromatography (IEX): Can separate based on changes in charge introduced by the modification.

      • Reverse-Phase HPLC (RP-HPLC): Particularly useful for peptide purification.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the addition of the this compound and the maleimide partner will be observed.

Protocol 2: Modification of Primary Amines via EDC/NHS Chemistry

This protocol outlines the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein or peptide.

Workflow Diagram:

Amine_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_PEG_Acid_Prep Prepare this compound Activation Activate -COOH with EDC/NHS (pH 4.5-6.0) Thiol_PEG_Acid_Prep->Activation Protein_Prep Prepare Protein/Peptide (with primary amines) Conjugation Amine Coupling (pH 7.2-8.5) Protein_Prep->Conjugation Activation->Conjugation Purification Purify Conjugate (SEC, IEX, Dialysis) Conjugation->Purification Analysis Characterize (Mass Spectrometry, SDS-PAGE) Purification->Analysis

Caption: Workflow for amine-specific protein modification.

Materials:

  • Protein or peptide containing primary amines.

  • This compound.

  • Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 4.5-6.0).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching Buffer: Hydroxylamine or an amine-containing buffer like Tris or glycine.

  • Purification system: SEC, IEX, or dialysis.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the buffer to an amine-free buffer.

  • Activation of this compound:

    • In a separate reaction, dissolve this compound in the activation buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein/peptide solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended as a starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient coupling to primary amines.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., hydroxylamine to a final concentration of 10-50 mM, or Tris buffer to a final concentration of 20-50 mM) and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, SEC, or IEX chromatography.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, which will show an increase in molecular weight.

    • Confirm the modification and determine the degree of labeling by mass spectrometry.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for protein and peptide modification with this compound based on the chemistries of its functional groups. Optimal conditions may vary depending on the specific biomolecule and should be determined empirically.

ParameterThiol-Maleimide ConjugationEDC/NHS Amine Coupling
pH 6.5 - 7.5Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.5
Molar Ratio (Reagent:Protein) 10:1 to 20:110:1 to 50:1 (activated linker to protein)
Reaction Time 2 hours at RT or overnight at 4°C2 hours at RT or overnight at 4°C
Temperature 4°C to Room Temperature4°C to Room Temperature
Typical Buffers PBS, HEPES (non-amine, non-thiol)Activation: MES; Conjugation: PBS, Borate

Signaling Pathways and Logical Relationships

The use of this compound modified biomolecules is often a key step in more complex biological studies or therapeutic applications. For instance, an antibody modified with this compound could be used to create an Antibody-Drug Conjugate (ADC) for targeted cancer therapy.

Diagram of a General ADC Mechanism:

ADC_Mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (via this compound linker) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell (Antigen Expressing) Internalization Internalization Tumor_Cell->Internalization Receptor-Mediated Drug_Release Linker Cleavage & Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

This diagram illustrates how an ADC, potentially synthesized using a this compound linker, targets and eliminates cancer cells. The antibody component of the ADC specifically binds to antigens on the tumor cell surface, leading to internalization. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug and inducing apoptosis.

References

Application Notes and Protocols for Thiol-PEG2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiol-PEG2-acid as a hydrophilic linker in the development of antibody-drug conjugates (ADCs).

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that plays a crucial role in modern ADC development.[1] Its structure incorporates a thiol group (-SH) at one end, a terminal carboxylic acid (-COOH) at the other, and a two-unit polyethylene glycol (PEG) spacer. This configuration offers several advantages for ADC design:

  • Hydrophilicity: The PEG spacer significantly increases the hydrophilicity of the linker, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and stability of the ADC.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, which can reduce the risk of immune responses against the ADC.

  • Defined Length: The discrete length of the PEG2 spacer provides precise control over the distance between the antibody and the cytotoxic payload.

  • Versatile Conjugation Chemistry: The thiol group can react with various electrophilic groups on a payload or a payload-linker intermediate, while the carboxylic acid can be activated to form a stable amide bond with amine residues on the antibody, typically after antibody engineering or modification.[2]

The primary application of this compound is to connect a monoclonal antibody (mAb) to a potent cytotoxic drug. The resulting ADC is designed to selectively target and kill cancer cells that overexpress a specific antigen recognized by the mAb.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using thiol-based conjugation and PEG linkers. While specific data for this compound is not always available in a comparative format, these tables provide a valuable reference for the expected performance of such ADCs.

Table 1: In Vitro Cytotoxicity of ADCs with Thiol-Based Linkers

ADC TargetCell LinePayloadLinker TypeAverage DARIC50 (ng/mL)Reference
HER2N87 (High HER2)ThailanstatinThiol-based3.513 - 50[3]
HER2BT474 (High HER2)ThailanstatinThiol-based3.513 - 50
HER2MDA-MB-361-DYT2 (Moderate HER2)ThailanstatinThiol-based<3.51500 - 60000
HER2MDA-MB-361-DYT2 (Moderate HER2)ThailanstatinThiol-based>3.525 - 80
5T4MDA-MB-361PBDThiol-maleimideN/ALow pM

Table 2: In Vivo Efficacy of ADCs with Thiol-Based Linkers in Xenograft Models

ADC TargetXenograft ModelPayloadLinker TypeDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
5T4MDA-MB-361PBDN-phenyl maleimide1Tumor stasis
CD13Kaposi's SarcomaDaunorubicinCyclic NGR peptide1045.7% inhibition
HER2NCI-N87MMAEMaleamic methyl ester2.5Complete tumor regression
GenericHepG2SN38Aminopeptidase N-Responsive10Significant TGI vs. control

Experimental Protocols

This section provides detailed protocols for the key steps in developing an ADC using this compound.

Antibody Reduction (Partial)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM DTPA, pH 7.2-8.0

  • Desalting Columns (e.g., G25)

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Prepare the mAb solution to a concentration of 1-10 mg/mL in the reaction buffer.

  • Add the reducing agent (TCEP or DTT) to the mAb solution. A molar ratio of 2-5 equivalents of reducing agent per antibody is a common starting point for achieving a DAR of 2-4. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately after incubation, purify the reduced antibody using a pre-equilibrated desalting column to remove the excess reducing agent.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

  • Quantify the number of free thiol groups per antibody using Ellman's assay.

Payload-Linker Synthesis (this compound Activation)

This protocol describes the activation of the carboxylic acid group of this compound for subsequent conjugation to an amine-containing payload or a payload with a suitable functional group for attachment.

Materials:

  • This compound

  • Payload with a primary amine group

  • Activating Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Dissolve this compound in the organic solvent.

  • Add EDC and NHS to the this compound solution in the MES buffer and react at room temperature for 15 minutes to form an NHS ester.

  • Dissolve the amine-containing payload in a suitable buffer.

  • Add the activated this compound NHS ester to the payload solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the payload-linker conjugate using an appropriate method, such as HPLC.

ADC Conjugation

This protocol describes the conjugation of the thiol-containing payload-linker construct to the reduced antibody.

Materials:

  • Reduced mAb with free thiol groups

  • Thiol-reactive payload-linker construct (e.g., with a maleimide group)

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Quenching Reagent: N-acetylcysteine or cysteine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • To the solution of the reduced antibody, add the thiol-reactive payload-linker construct. A molar excess of the payload-linker (e.g., 1.5-fold per thiol group) is typically used.

  • Incubate the reaction mixture for 1-2 hours at room temperature or on ice.

  • Quench the reaction by adding an excess of the quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purify the resulting ADC using SEC to remove unconjugated payload-linker and other small molecules.

ADC Characterization

3.4.1. Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or fragmented ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

3.4.2. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the efficacy and safety of the ADC.

3.4.3. In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its ability to kill target cancer cells in culture.

  • Plate cancer cells that express the target antigen in a 96-well plate.

  • Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizations

General ADC Mechanism of Action

ADC_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General workflow of an Antibody-Drug Conjugate's mechanism of action.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb (with -SH groups) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Thiol_PEG_Acid This compound Activation Linker Activation (EDC/NHS) Thiol_PEG_Acid->Activation Payload Cytotoxic Payload (with -NH2) Payload->Activation Payload_Linker Payload-Linker Construct Activation->Payload_Linker Payload_Linker->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, Potency) Final_ADC->Characterization

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Simplified HER2 Signaling Pathway

HER2_Signaling HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified overview of the HER2 signaling pathway.

Simplified TROP-2 Signaling Pathway

TROP2_Signaling TROP2 TROP-2 Receptor RIP Regulated Intramembrane Proteolysis (RIP) TROP2->RIP ICD Intracellular Domain (ICD) Release RIP->ICD PI3K_AKT PI3K/AKT Pathway ICD->PI3K_AKT MAPK MAPK Pathway ICD->MAPK JAK_STAT JAK/STAT Pathway ICD->JAK_STAT Proliferation Cell Proliferation, Migration & Survival PI3K_AKT->Proliferation MAPK->Proliferation JAK_STAT->Proliferation

Caption: Simplified overview of TROP-2 mediated signaling pathways.

References

Application Notes and Protocols for Thiol-PEG2-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG2-acid as a versatile linker in the development of advanced drug delivery systems. The unique bifunctional nature of this compound, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a short polyethylene glycol (PEG) spacer, enables a wide range of bioconjugation strategies for enhancing the therapeutic efficacy of various drug molecules.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery design.[1][2] Its thiol group allows for strong and stable conjugation to noble metal surfaces, particularly gold nanoparticles (AuNPs), forming self-assembled monolayers (SAMs).[2] This property is extensively utilized in the development of nanoparticle-based drug carriers. The terminal carboxylic acid provides a reactive handle for the covalent attachment of amine-containing therapeutic agents, targeting ligands, or other functional molecules through amide bond formation, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS).[3]

The short PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can help to reduce non-specific protein binding and improve the pharmacokinetic profile of the drug delivery system. The applications of this compound in drug delivery are diverse, ranging from the surface functionalization of nanoparticles for targeted cancer therapy to the formation of hydrogels for controlled drug release.

Key Applications and Experimental Data

The versatility of this compound allows for its use in various drug delivery platforms. Below are key applications with summarized quantitative data from relevant studies.

Nanoparticle Functionalization and Characterization

This compound and similar thiol-PEG derivatives are widely used to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs) and polymeric nanoparticles. This surface modification can improve colloidal stability, provide functional groups for drug conjugation, and influence the biological behavior of the nanoparticles.

Table 1: Characterization of Thiol-PEG-Acid Functionalized Nanoparticles

Nanoparticle TypeLigandHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Gold Nanoparticles (AuNPs)Thiol-PEG-COOH78.82Not Reported
Gold Nanoparticles (AuNPs)Citrate (unfunctionalized)43.82Not Reported
Thiolated Poly(acrylic acid) NanoparticlesThiolated PAA/Schizo313 ± 38-23 ± 2
Thiolated Poly(acrylic acid) NanoparticlesNon-thiolated PAA/SchizoNot Reported-18 ± 1
PLGA NanoparticlesPEG-b-PLGA170 - 220Not Reported
Drug Loading and Encapsulation

The carboxylic acid terminus of this compound provides a convenient point of attachment for amine-containing drugs. The efficiency of drug loading can be influenced by factors such as the drug-to-nanoparticle ratio, the reaction conditions, and the properties of the drug itself.

Table 2: Drug Loading Efficiency in Thiol-PEG Functionalized Nanoparticles

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Content (%)Reference
Thiolated PEG-PLGA NanoparticlesQuetiapine78.13 ± 1.1419.53 ± 1.08
Thiol-functionalized AuNPsMethotrexate>70 (molar)Not Reported
In Vitro Drug Release

Drug release from this compound modified systems can be designed to be responsive to specific stimuli, such as changes in pH or the presence of enzymes. The release kinetics are crucial for achieving a therapeutic effect over a desired period.

Table 3: In Vitro Drug Release from Thiol-PEG Functionalized Systems

Drug Delivery SystemDrugRelease ConditionsCumulative Release (%)Time (h)Reference
Thiolated PEG-PLGA NanoparticlesQuetiapineNot Specified~98.7620
Thiol-ene HydrogelDoxorubicinPBS (pH 7.4)58.746
Thiol-ene HydrogelDoxorubicinTumor-mimicking conditions10046

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols can be adapted based on the specific nanoparticle system, drug, and cell line being investigated.

Protocol for Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on the surface of citrate-capped AuNPs.

Materials:

  • Citrate-capped AuNP solution

  • This compound

  • 200 proof ethanol

  • Deionized (DI) water

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

  • To the AuNP solution, add the this compound solution. A typical molar excess of the thiol ligand is used to ensure complete surface coverage.

  • Stir the mixture overnight at room temperature to allow for the formation of the SAM.

  • Purify the functionalized AuNPs by centrifugation to remove unbound this compound. The centrifugation speed and time will depend on the size of the AuNPs.

  • Remove the supernatant and resuspend the nanoparticle pellet in DI water.

  • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of excess ligand.

  • Characterize the functionalized AuNPs for size (Dynamic Light Scattering - DLS) and surface charge (Zeta Potential).

Protocol for Drug Conjugation to this compound Functionalized Nanoparticles

This protocol outlines the covalent attachment of an amine-containing drug to the carboxylic acid groups on the surface of this compound functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • This compound functionalized nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing drug

  • MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Dialysis membrane or centrifugal filter units for purification

Procedure:

  • Disperse the this compound functionalized nanoparticles in MES buffer.

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxylic acid groups. A typical molar ratio is a 2- to 5-fold excess of EDC and NHS relative to the carboxylic acid groups.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • (Optional but recommended) Purify the activated nanoparticles by centrifugation or buffer exchange to remove excess EDC and NHS.

  • Dissolve the amine-containing drug in PBS.

  • Add the drug solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution to deactivate any remaining activated carboxylic acid groups.

  • Purify the drug-conjugated nanoparticles from unreacted drug and byproducts using dialysis or centrifugal filtration.

  • Quantify the drug loading using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol for In Vitro Drug Release Study

This protocol describes a typical method for evaluating the release of a drug from nanoparticle formulations.

Materials:

  • Drug-conjugated nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) or centrifugal filter units

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Disperse a known amount of the drug-conjugated nanoparticles in the release buffer.

  • Place the nanoparticle suspension inside a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the same release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol for Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of cellular uptake of fluorescently labeled nanoparticles and the assessment of their cytotoxicity using the MTT assay.

Materials:

  • Fluorescently labeled this compound functionalized nanoparticles

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Fluorescence microscope or flow cytometer

  • Microplate reader

Procedure:

Cellular Uptake:

  • Seed the cells in a suitable plate (e.g., glass-bottom dish for microscopy or a multi-well plate for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for a specific period (e.g., 4, 12, or 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • For microscopy, fix the cells and stain the nuclei with a suitable dye (e.g., DAPI). Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify the cellular uptake.

Cytotoxicity (MTT Assay):

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound functionalized nanoparticles (and control nanoparticles) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in drug delivery systems.

G cluster_0 Nanoparticle Functionalization cluster_1 Drug Conjugation cluster_2 Drug Delivery and Action NP Bare Nanoparticle (e.g., AuNP) FunctionalizedNP Functionalized Nanoparticle NP->FunctionalizedNP Self-Assembly ThiolPEG This compound ThiolPEG->FunctionalizedNP ActivatedNP Activated Nanoparticle FunctionalizedNP->ActivatedNP EDC/NHS Activation DrugNP Drug-Conjugated Nanoparticle ActivatedNP->DrugNP Amide Bond Formation Drug Amine-containing Drug Drug->DrugNP Cell Target Cell DrugNP->Cell Cellular Uptake Release Drug Release Cell->Release Internalization Effect Therapeutic Effect Release->Effect

Caption: Workflow for nanoparticle-based drug delivery using this compound.

G cluster_0 Hydrogel Formation cluster_1 Drug Encapsulation and Release ThiolPEG Thiol-PEG-X Hydrogel Crosslinked Hydrogel ThiolPEG->Hydrogel Michael Addition Crosslinker Multi-arm PEG-Maleimide Crosslinker->Hydrogel DrugHydrogel Drug-loaded Hydrogel Hydrogel->DrugHydrogel Drug Drug Molecule Drug->DrugHydrogel Encapsulation ReleasedDrug Released Drug DrugHydrogel->ReleasedDrug Controlled Release

Caption: Thiol-PEG in hydrogel-based drug delivery systems.

References

Troubleshooting & Optimization

troubleshooting low yield in Thiol-PEG2-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Thiol-PEG2-acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation yield is consistently low. What are the primary areas I should investigate?

Low conjugation efficiency typically stems from one of three areas: the integrity and reactivity of your starting molecules (the thiol and the amine), the stability and activation of the this compound linker, or the reaction conditions. A systematic investigation of each of these components is the most effective approach to identifying the root cause. Key factors include thiol oxidation, inefficient carboxylic acid activation, and suboptimal reaction pH.[1][2][3][4]

Q2: How should I properly store and handle my this compound reagent to ensure its activity?

Proper storage and handling are critical for maintaining the reagent's functionality. This compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and heat.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reactive groups. For easier handling, especially with reagents that are liquids or low-melting solids, prepare a stock solution in an anhydrous water-miscible solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). If possible, keep the stock solution under an inert gas like argon or nitrogen and store it at -20°C.

Q3: What are the best analytical methods to monitor my conjugation reaction and assess the purity of the final product?

A combination of chromatographic and mass spectrometric techniques is recommended for comprehensive analysis.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool for monitoring the progress of the reaction by separating the starting materials, the intermediate, and the final conjugate. It is also used to determine the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the identity of the final conjugate by verifying that its molecular weight matches the theoretical value.

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the final conjugate from smaller molecules like unreacted PEG linkers or byproducts, and it can also detect the formation of high molecular weight aggregates.

Troubleshooting Guide: Low Conjugation Yield

This guide is divided into two sections addressing the sequential reactions involving the thiol and carboxylic acid ends of the linker.

Section 1: Issues with the Thiol-Reactive Conjugation Step

The thiol group (-SH) is highly susceptible to oxidation, which is a primary cause of low conjugation yield. The following table outlines common problems and solutions for this step.

SymptomPossible CauseRecommended Solution
No or low conjugation to the thiol Oxidation of thiols: Cysteine residues on the protein/peptide have formed disulfide bonds (R-S-S-R), leaving no free thiols for reaction.Pre-treat the protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Crucially, remove excess TCEP using a desalting column before adding the PEG linker, as it will compete for reaction.
Steric hindrance: The thiol group is buried within the molecule's 3D structure and is inaccessible.Introduce a mild denaturant to the reaction buffer to partially unfold the protein. Use this with caution as it can affect protein function.
Incorrect pH for thiol reaction: The pH is outside the optimal range (typically 6.5-7.5 for maleimide-thiol reactions), reducing the thiol's nucleophilicity or promoting side reactions.Maintain the reaction pH between 6.5 and 7.5 using a non-amine buffer like phosphate-buffered saline (PBS) or HEPES.
Reaction under oxygen: The presence of oxygen in the buffer and headspace promotes thiol oxidation during the reaction.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents and buffers.
Section 2: Issues with the Carboxylic Acid-Reactive Conjugation Step (EDC/NHS Chemistry)

The carboxylic acid end of the linker must be activated, typically with EDC and NHS, to react with a primary amine. This activation is sensitive to pH and buffer composition.

SymptomPossible CauseRecommended Solution
No or low conjugation to the amine Inefficient carboxyl activation: The pH is not optimal for EDC/NHS chemistry. EDC activation is most efficient at a slightly acidic pH.Use a two-step pH procedure. Perform the activation step with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, raise the pH to 7.2-8.5 for the coupling reaction with the amine-containing molecule.
Incompatible buffer: The buffer contains competing nucleophiles like primary amines (e.g., Tris, glycine) or carboxylates.For the activation step, use a non-amine, non-carboxylate buffer like MES. For the coupling step, use a non-amine buffer like PBS or HEPES.
Hydrolysis of NHS-ester: The activated NHS-ester is unstable in aqueous solutions and can hydrolyze, rendering it unreactive. This is accelerated at higher pH.Immediately add the amine-containing molecule to the reaction mixture after the carboxyl activation step. Avoid delays.
Inactive EDC/NHS reagents: EDC and NHS are moisture-sensitive. Improper storage leads to degradation and loss of activity.Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. Store stock powders in a desiccator at -20°C.
Precipitation in reaction mixture Low solubility of linker or molecule: The PEG linker or the molecule to be conjugated has low solubility in the aqueous buffer.Prepare stock solutions of the linker in an organic co-solvent like DMSO or DMF and add it to the reaction. If aggregation of the target molecule is an issue, optimize its concentration and the ionic strength of the buffer.

Key Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds to free thiols prior to conjugation.

Materials:

  • Protein/peptide with disulfide bonds

  • Reducing buffer (e.g., PBS, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)

  • Desalting column (e.g., Zeba Spin Desalting Column)

Methodology:

  • Dissolve the protein/peptide in the reducing buffer to a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • Immediately remove the excess TCEP using a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 7.2).

  • The protein is now ready for conjugation with the thiol-reactive partner.

Protocol 2: Two-Step EDC/NHS Activation and Amine Coupling

This protocol is for activating the carboxylic acid end of the this compound linker (after it has been conjugated to the first molecule) and coupling it to an amine-containing molecule.

Materials:

  • Molecule with a terminal carboxyl group (e.g., "Molecule A-S-PEG-COOH")

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Amine-containing molecule ("Molecule B-NH2")

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

Methodology:

  • Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Prepare fresh EDC and NHS solutions. Add a 2- to 5-fold molar excess of EDC and NHS to the solution from step 1.

  • Incubate the activation reaction for 15 minutes at room temperature.

  • Immediately add the amine-containing molecule, prepared in Coupling Buffer, to the activated molecule solution. A 1.5 to 5-fold molar excess of the amine over the carboxyl molecule is a typical starting point.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to block any unreacted NHS-esters. Incubate for 15-30 minutes.

  • The final conjugate is now ready for purification via SEC, dialysis, or RP-HPLC.

Visual Guides

Troubleshooting_Workflow cluster_checks Initial Checks cluster_thiol Thiol Issues cluster_acid Acid/EDC Issues cluster_solutions Solutions start Low Conjugation Yield check_reagent Reagent Integrity? (Storage, Age) start->check_reagent Verify First check_thiol Thiol Reactivity? check_reagent->check_thiol check_acid Acid Activation? check_thiol->check_acid thiol_oxidized Oxidized Thiols (Disulfide Bonds) check_thiol->thiol_oxidized thiol_ph Incorrect pH (6.5-7.5 Ideal) check_thiol->thiol_ph acid_ph Incorrect pH (Activation pH 4.5-6.0) check_acid->acid_ph acid_buffer Wrong Buffer (e.g., Tris, Glycine) check_acid->acid_buffer sol_tcep Reduce with TCEP & Purify thiol_oxidized->sol_tcep thiol_hindered Steric Hindrance sol_ph Adjust pH & Buffer thiol_ph->sol_ph acid_ph->sol_ph sol_buffer Use MES/PBS Buffers acid_buffer->sol_buffer acid_hydrolysis NHS-Ester Hydrolysis sol_fresh Use Fresh EDC/NHS & Proceed Immediately acid_hydrolysis->sol_fresh sol_denature Use Mild Denaturant

Caption: Troubleshooting workflow for low Thiol-PEG-Acid conjugation yield.

Reaction_Pathway cluster_step1 Step 1: Thiol Reaction cluster_step2 Step 2: Acid Activation & Amine Coupling molA Molecule-SH (e.g., Peptide) intermediate Molecule-S-PEG-COOH plus1 + molA->plus1 linker Maleimide-PEG-COOH linker->intermediate pH 6.5-7.5 (PBS Buffer) activated_linker Molecule-S-PEG-CO-NHS (Activated Intermediate) intermediate->activated_linker 1. EDC / NHS pH 4.5-6.0 (MES) plus1->linker plus2 + activated_linker->plus2 molB Drug-NH2 final_conjugate Final Conjugate (Molecule-S-PEG-CO-NH-Drug) molB->final_conjugate 2. pH 7.2-8.5 (PBS Buffer) plus2->molB

Caption: Two-step conjugation pathway using a hetero-bifunctional PEG linker.

References

Technical Support Center: Optimizing EDC-NHS Reactions for Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful conjugation of Thiol-PEG2-acid to amine-containing molecules using EDC-NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC-NHS reaction?

A1: The EDC-NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2][3][4] For this activation step, a non-amine and non-carboxylate buffer like MES is recommended.[5] The second step, which is the reaction of the newly formed NHS-activated PEG with primary amines, is most efficient at a pH of 7.2 to 8.0. For this step, a buffer such as PBS is commonly used.

Q2: Will the thiol group on my this compound interfere with the EDC-NHS reaction?

A2: While EDC can react with thiols, primary amines are more nucleophilic and therefore more reactive towards the NHS ester under typical reaction conditions (pH 7.2-8.0). To minimize potential side reactions with the thiol group, it is crucial to follow the two-step protocol where the carboxylic acid is first activated with EDC/NHS at a lower pH, and then the amine-containing molecule is added at a slightly basic pH. If thiol reactivity remains a concern, a protecting group strategy for the thiol could be considered, although it is often not necessary.

Q3: What are the recommended molar ratios of EDC and NHS to my this compound?

A3: The molar ratios of EDC and NHS to the carboxylic acid of the this compound can be critical for reaction efficiency. It is common to use a molar excess of both EDC and NHS. The optimal ratio can depend on the specific reactants and desired degree of conjugation. Below is a summary of commonly suggested molar ratios from various sources.

ReagentMolar Ratio (Reagent:Carboxyl Group)NotesSource(s)
EDC1.2:1 to 50:1A significant excess can sometimes lead to side products. Starting with a 2 to 10-fold molar excess is a common practice.
NHS/sulfo-NHS1:1 to 2:1 (relative to EDC)Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate. Some protocols suggest a higher excess of NHS.

Q4: How should I store and handle this compound and the coupling reagents?

A4: Proper storage and handling are vital for maintaining the reactivity of your reagents. This compound, especially due to its thiol group, is sensitive to oxidation and should be stored desiccated at -20°C for long-term storage. For short-term storage, 0-4°C is acceptable. It's recommended to store it under an inert gas like argon or nitrogen. EDC and NHS are moisture-sensitive and should also be stored desiccated at -20°C. Before use, allow all reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.

Q5: What can I use to quench the reaction?

A5: To stop the reaction, you can add a quenching reagent. If you need to quench the EDC activation step specifically, a thiol-containing compound like 2-mercaptoethanol or DTT can be used. To quench the overall conjugation reaction and hydrolyze any unreacted NHS esters, hydroxylamine is a common choice. Alternatively, buffers containing primary amines such as Tris or glycine can also be used, but be aware that they will modify any remaining activated carboxyl groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Incorrect pH: The pH of the activation or coupling step is outside the optimal range.Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for the activation step and PBS or a similar buffer at pH 7.2-8.0 for the coupling step.
Hydrolysis of Reagents: EDC and the NHS ester intermediate are sensitive to hydrolysis.Prepare EDC and NHS solutions immediately before use. Do not store them in aqueous solutions for extended periods.
Inactive Reagents: Reagents may have degraded due to improper storage.Ensure EDC, NHS, and this compound have been stored under the recommended desiccated and low-temperature conditions.
Suboptimal Molar Ratios: The ratio of EDC/NHS to this compound may be too low.Increase the molar excess of EDC and NHS. A 2 to 10-fold molar excess of EDC over the carboxyl groups is a good starting point to optimize from.
Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your buffers can compete with the desired reaction.Use non-amine containing buffers like MES for the activation step and PBS or borate buffer for the coupling step.
Precipitation During Reaction High Reagent Concentration: The concentration of one or more components might be too high, leading to solubility issues.Reduce the concentration of the reactants. If precipitation occurs upon adding EDC, consider reducing the amount used.
Inconsistent Results Variability in Reagent Handling: Inconsistent reagent preparation and handling can lead to variable outcomes.Standardize your protocol. Always allow reagents to warm to room temperature before opening, and prepare solutions fresh for each experiment.
Oxidation of Thiol Group: The thiol group on this compound may have oxidized, forming disulfides.Store this compound under an inert atmosphere (argon or nitrogen) and consider degassing your buffers.

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC-NHS Coupling of this compound to an Amine-Containing Molecule

This protocol is adapted from standard EDC/NHS coupling procedures.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF if it is difficult to weigh, or dissolve it directly in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare EDC and NHS solutions in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to EDC).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. Alternatively, if working with a surface, wash away the excess EDC and NHS with the Activation Buffer and then add the amine-containing molecule in the Coupling Buffer.

    • The pH of the reaction mixture should be adjusted to 7.2-7.5 to facilitate the reaction with the amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by using a desalting column or dialysis, appropriate for the size of your final conjugate.

Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Quench & Purify prep_reagents Equilibrate & Dissolve This compound, EDC, NHS, & Amine-Molecule activate Activate this compound with EDC/NHS in MES Buffer (pH 6.0) (15-30 min, RT) prep_reagents->activate conjugate React activated PEG with Amine-Molecule in PBS (pH 7.2-7.5) (2h RT or O/N 4°C) activate->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify

Caption: Workflow for EDC-NHS conjugation of this compound.

troubleshooting_logic start Low Conjugation Efficiency? ph_check Is pH correct? Activation: 4.5-6.0 Coupling: 7.2-8.0 start->ph_check ph_ok Yes ph_check->ph_ok Yes ph_adjust Adjust Buffer pH ph_check->ph_adjust No reagent_check Are reagents active? (Freshly prepared, properly stored) ph_ok->reagent_check success Problem Solved ph_adjust->success reagent_ok Yes reagent_check->reagent_ok Yes reagent_replace Use fresh/new reagents reagent_check->reagent_replace No ratio_check Are molar ratios optimal? reagent_ok->ratio_check reagent_replace->success ratio_ok Yes ratio_check->ratio_ok Yes ratio_adjust Increase EDC/NHS excess ratio_check->ratio_adjust No buffer_check Is buffer non-amine for activation? ratio_ok->buffer_check ratio_adjust->success buffer_ok Yes buffer_check->buffer_ok Yes buffer_replace Use MES or similar buffer buffer_check->buffer_replace No buffer_replace->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Preventing Aggregation of Gold Nanoparticles During Thiol-PEG2-Acid Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of gold nanoparticles (AuNPs) with Thiol-PEG2-acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to AuNP aggregation during functionalization.

dot

TroubleshootingGuide start Start: AuNP Aggregation Observed check_color Visual Inspection: Color change from red to purple/blue? start->check_color check_color->start No (Re-evaluate) check_uvvis UV-Vis Spectroscopy: SPR peak red-shifted and broadened? check_color->check_uvvis Yes check_uvvis->start No (Re-evaluate) check_dls DLS Analysis: Increased hydrodynamic diameter? check_uvvis->check_dls Yes check_dls->start No (Re-evaluate) aggregation_confirmed Aggregation Confirmed check_dls->aggregation_confirmed Yes issue_ph Issue: Suboptimal pH aggregation_confirmed->issue_ph issue_ligand Issue: Inadequate Ligand Concentration aggregation_confirmed->issue_ligand issue_mixing Issue: Improper Mixing/Reaction Conditions aggregation_confirmed->issue_mixing issue_purification Issue: Aggregation After Purification aggregation_confirmed->issue_purification solution_ph Solution: - Adjust pH to slightly alkaline (e.g., pH 8-9). - Use a suitable buffer (e.g., phosphate or borate buffer). issue_ph->solution_ph solution_ligand Solution: - Optimize this compound to AuNP molar ratio. - Ensure complete surface coverage by increasing incubation time. issue_ligand->solution_ligand solution_mixing Solution: - Add ligand solution dropwise with gentle stirring. - Avoid high-power sonication. issue_mixing->solution_mixing solution_purification Solution: - Optimize centrifugation speed and time. - Resuspend pellet in a stabilizing buffer. issue_purification->solution_purification

Caption: Troubleshooting logic for gold nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: My gold nanoparticle solution changed color from red to purple/blue after adding this compound. What does this indicate?

A color change from red to purple or blue is a primary visual indicator of gold nanoparticle aggregation.[1] The characteristic red color of AuNP suspensions is due to their surface plasmon resonance (SPR). When nanoparticles aggregate, their SPR shifts to longer wavelengths, resulting in a visible color change.[1]

Q2: How can I quantitatively confirm that my gold nanoparticles have aggregated?

You can use the following characterization techniques to confirm aggregation:

  • UV-Vis Spectroscopy: Aggregation leads to a red-shift and broadening of the SPR peak.[1] For monodispersed AuNPs, a sharp peak around 520 nm is expected.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size indicates aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of the nanoparticles.[1]

Parameter Stable Nanoparticles Aggregated Nanoparticles
Visual Observation Red solutionPurple/Blue solution or precipitate
UV-Vis SPR Peak Sharp, around 520 nmBroadened and red-shifted (>530 nm)
DLS (Hydrodynamic Diameter) Consistent with primary particle sizeSignificantly increased diameter
Zeta Potential Sufficiently high negative or positive value (e.g., > ±20 mV)Closer to zero
Q3: What is the optimal pH for functionalizing gold nanoparticles with this compound?

The pH of the reaction is a critical parameter. For the thiol group to effectively bind to the gold surface, it should be deprotonated. A slightly alkaline pH (around 8-9) is generally recommended for the attachment of thiolated molecules to AuNPs.[1] This pH also helps to deprotonate the carboxylic acid group of the PEG linker, which can enhance colloidal stability through electrostatic repulsion. Using a non-amine-containing buffer, such as a phosphate or borate buffer, is advisable to maintain the desired pH.

Q4: How do I determine the correct concentration of this compound to use?

An insufficient amount of the thiol ligand will result in incomplete surface coverage, leaving exposed areas on the gold nanoparticles that can lead to aggregation. Conversely, an excessive concentration added too quickly can also induce aggregation. It is crucial to determine the optimal molar ratio of this compound to AuNPs empirically. A common starting point is to use a significant molar excess of the thiol ligand to ensure complete surface coverage. The ligand should be added dropwise while gently stirring the AuNP solution to prevent localized high concentrations.

Q5: My nanoparticles look fine after functionalization but aggregate after purification by centrifugation. What could be the cause?

Aggregation after purification is a common issue and can be attributed to a few factors:

  • Incomplete Surface Coverage: If the ligand exchange is not complete, the stabilizing citrate ions may be removed during washing, leading to aggregation. Increasing the incubation time (e.g., overnight) can help ensure complete functionalization.

  • Harsh Centrifugation Conditions: High centrifugation speeds or long durations can overcome the repulsive forces between nanoparticles, causing them to irreversibly aggregate in the pellet. It is important to use the minimum speed and time required to pellet the nanoparticles.

  • Inappropriate Resuspension Buffer: Resuspending the nanoparticle pellet in a buffer that does not provide sufficient electrostatic or steric stabilization can lead to aggregation. Use a low concentration phosphate buffer (e.g., 10 mM) at a suitable pH (e.g., 7.4). Gentle sonication can aid in resuspension, but prolonged or high-power sonication should be avoided.

Parameter Recommended Action to Prevent Aggregation
Incubation Time Increase to allow for complete ligand exchange (e.g., overnight).
Centrifugation Speed Optimize to the lowest effective speed (e.g., start with lower g-forces and shorter times).
Resuspension Use a stabilizing buffer (e.g., 10 mM phosphate buffer, pH 7.4) and gentle resuspension techniques.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol outlines a general procedure for the functionalization of citrate-stabilized gold nanoparticles.

dot

ExperimentalWorkflow start Start: Citrate-Stabilized AuNPs prepare_ligand Prepare this compound Solution start->prepare_ligand adjust_ph Adjust pH of AuNP Solution to ~8.5 (e.g., with 0.1 M NaOH) start->adjust_ph add_ligand Add this compound Solution Dropwise (with gentle stirring) prepare_ligand->add_ligand adjust_ph->add_ligand incubate Incubate Reaction Mixture (e.g., 2-24 hours at room temperature) add_ligand->incubate purify Purify by Centrifugation incubate->purify resuspend Resuspend in Stabilizing Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) purify->resuspend characterize Characterize Functionalized AuNPs (UV-Vis, DLS, Zeta Potential) resuspend->characterize end End: Stable Functionalized AuNPs characterize->end

Caption: Experimental workflow for this compound functionalization of AuNPs.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Ultrapure water

  • 0.1 M NaOH

  • 10 mM Phosphate buffer (pH 7.4)

Procedure:

  • Characterize Initial AuNPs: Before functionalization, establish a baseline by characterizing the as-synthesized AuNPs using UV-Vis spectroscopy and DLS.

  • Prepare Ligand Solution: Prepare a fresh solution of this compound in ultrapure water at a desired concentration (e.g., 1 mg/mL).

  • Adjust pH of AuNP Solution: While gently stirring, slowly add 0.1 M NaOH to the AuNP solution to adjust the pH to approximately 8.5. Monitor the pH carefully with a calibrated pH meter.

  • Add Ligand: Add the this compound solution dropwise to the pH-adjusted AuNP solution while maintaining gentle stirring. The optimal molar ratio will need to be determined empirically.

  • Incubate: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.

  • Purification:

    • Centrifuge the functionalized AuNPs at a speed and time appropriate for their size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess ligand.

    • Resuspend the nanoparticle pellet in 10 mM phosphate buffer (pH 7.4). Brief, gentle sonication can be used to aid resuspension.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligand.

  • Characterize Final Product: After the final resuspension, characterize the purified functionalized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful functionalization and assess their stability.

References

Technical Support Center: Thiol-PEG2-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and to troubleshoot common issues encountered during bioconjugation experiments.

Troubleshooting Guide: Common Issues

This section addresses the most frequent challenges in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my conjugation yield unexpectedly low?

Low conjugation efficiency is a common problem that can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions.[1]

  • Potential Cause 1: Oxidation of Thiols. The thiol (-SH) group on your PEG linker or target molecule (e.g., cysteine residue) is highly susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R).[1][2] These disulfide bonds are unreactive with common conjugation partners like maleimides.[1] This oxidation can occur during storage or the reaction itself and is often catalyzed by the presence of divalent metal ions.[1]

    • Solution:

      • Reduce Disulfide Bonds: Before conjugation, treat your protein or peptide with a reducing agent to ensure free thiols are available. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding a maleimide reagent. DTT (dithiothreitol) is also effective but must be completely removed before conjugation to prevent it from competing with your target thiol.

      • Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions. When possible, work with solutions on ice to slow the rate of oxidation.

  • Potential Cause 2: Hydrolysis of the Reaction Partner (e.g., Maleimide). If you are conjugating the thiol group to a maleimide, the maleimide ring is susceptible to hydrolysis, especially at alkaline pH (≥ 8). This ring-opening reaction forms a maleic acid amide derivative that is unreactive towards thiols, thereby reducing the concentration of active reagent available for conjugation. Long-term storage of maleimide-functionalized molecules in aqueous solutions can lead to a significant loss of reactivity.

    • Solution: Prepare maleimide stock solutions in a dry, biocompatible solvent like DMSO and store them desiccated at -20°C. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.

  • Potential Cause 3: Suboptimal Reaction pH. The pH of the reaction buffer is critical. For thiol-maleimide reactions, the optimal range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the risk of side reactions with other nucleophilic groups, such as the primary amine of lysine, increases.

    • Solution: Maintain the reaction pH within the recommended 6.5-7.5 range for optimal efficiency and specificity.

  • Potential Cause 4: Inactive Carboxylic Acid Group. If you are using the carboxylic acid end of the this compound linker, it must be activated (e.g., using EDC and NHS) to react with primary amines. The resulting NHS-ester is prone to hydrolysis.

    • Solution: Perform the activation step at a slightly acidic pH (4.5-7.2) to maximize efficiency. For the subsequent reaction with the amine, raise the pH to 7.2-7.5. Use the activated PEG linker immediately and avoid aqueous storage.

Question 2: My final conjugate is unstable. What is the cause?

Instability of the final product often points to the reversibility of the chemical linkage formed.

  • Potential Cause 1: Retro-Michael Reaction of Thiosuccinimide Linkage. The thiosuccinimide bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction. This is particularly problematic in the presence of other thiols (e.g., albumin in plasma), which can lead to the transfer of the payload to other molecules, causing off-target effects and reduced efficacy.

    • Solution: A common strategy to stabilize the conjugate is to induce the hydrolysis of the thiosuccinimide ring after conjugation. The resulting ring-opened succinamic acid thioether is much more stable and not susceptible to thiol exchange. This hydrolysis can be accelerated by using specialized maleimides with electron-withdrawing N-substituents or can be triggered on-demand.

  • Potential Cause 2: Thiazine Rearrangement. If the thiol group is conjugated to a maleimide via an unprotected N-terminal cysteine on a peptide, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to a "transcyclization" and the formation of a six-membered thiazine product, which is an impurity that can lead to product loss.

    • Solution:

      • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

      • If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation.

      • Acetylation of the N-terminal cysteine can also prevent this side reaction.

Frequently Asked Questions (FAQs)

Q: How should I store and handle this compound? A: Thiol-PEG reagents are sensitive to air and moisture. The thiol group can oxidize over time. Store the solid reagent desiccated at -20°C under an inert atmosphere (e.g., argon or nitrogen). To facilitate handling, you can prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Q: What is the optimal pH for thiol-maleimide conjugation? A: The optimal pH range is 6.5-7.5. This range provides a good balance between the rate of the desired reaction (which is faster at higher pH as the thiol is deprotonated to the more reactive thiolate) and the minimization of side reactions like maleimide hydrolysis and reaction with amines, which become more prominent at higher pH values.

Q: How can I confirm that I have free thiols available for conjugation? A: The concentration of free sulfhydryl groups in a protein or peptide sample can be quantified using Ellman's reagent (DTNB). This method involves measuring the absorbance of a colored byproduct at 412 nm.

Q: What are the main side reactions I should be aware of? A:

  • Thiol Oxidation: Formation of disulfide bridges (-S-S-) which are unreactive.

  • Maleimide Hydrolysis: Ring-opening of the maleimide partner, rendering it inactive.

  • Reaction with Other Nucleophiles: At pH > 7.5, maleimides can react with primary amines, such as those on lysine residues.

  • Thiazine Rearrangement: An intramolecular rearrangement that occurs when conjugating to an N-terminal cysteine.

  • Retro-Michael Addition: Reversal of the thiol-maleimide reaction, leading to an unstable conjugate.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended Value/RangeRationale & Notes
pH 6.5 - 7.5Balances reaction rate with the stability of the maleimide and minimizes side reactions with amines.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide-containing reagent is often used to drive the reaction to completion. The optimal ratio should be determined empirically.
Temperature Room Temperature (20-25°C)Generally sufficient for the reaction to proceed. Lower temperatures (e.g., 4°C) can be used to slow down side reactions like hydrolysis.
Reaction Time Minutes to HoursReaction kinetics can be very fast for small molecules but slower for large, sterically hindered proteins. It is advisable to perform a time-course experiment.
Additives 1-5 mM EDTARecommended to chelate metal ions that can catalyze thiol oxidation.

Table 2: Stability of Thiol-Maleimide Conjugate (Thiosuccinimide) and its Hydrolyzed Form

Linkage TypeKey CharacteristicStability IssueHydrolysis Half-Life (t½) at pH 7.4
Thiosuccinimide Formed by Michael additionSusceptible to retro-Michael reaction and thiol exchange.> 1 week (for standard N-alkyl maleimides)
Succinamic Acid Thioether (Hydrolyzed Form) Formed by hydrolysis of the thiosuccinimide ringStabilized against retro-Michael reaction and thiol exchange.> 2 years

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

  • Prepare Reagents:

    • Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

    • Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a final concentration of 4 mg/mL.

    • Thiol Standard: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the reaction buffer.

  • Assay Procedure:

    • Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the reaction buffer in a cuvette.

    • Add your protein/peptide sample (e.g., 250 µL) to the cuvette, mix, and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm against a blank containing buffer instead of the sample.

  • Calculation:

    • Create a standard curve using the absorbance values from your thiol standards.

    • Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the colored product (TNB²⁻) is 14,150 M⁻¹cm⁻¹.

Protocol 2: General Two-Step Bioconjugation using this compound

This protocol assumes conjugation of the thiol end to a maleimide-functionalized molecule (Molecule A) followed by conjugation of the acid end to an amine-containing molecule (Molecule B).

Step 1: Thiol-Maleimide Conjugation

  • Prepare Biomolecule: If your target for the thiol end is a protein with cysteines, ensure disulfide bonds are reduced (e.g., with TCEP) and the reducing agent is removed (if necessary). Dissolve the maleimide-functionalized Molecule A in a suitable buffer (e.g., PBS with 1-5 mM EDTA, pH 7.0).

  • Prepare Linker: Dissolve this compound in the same reaction buffer.

  • Conjugation: Add a molar excess of the maleimide-containing Molecule A to the this compound solution. Allow the reaction to proceed at room temperature for 2 hours or on ice for longer periods to minimize side reactions.

  • Purification: Purify the product (Molecule A-PEG2-acid) using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Step 2: Carboxylic Acid-Amine Conjugation

  • Prepare Amine Molecule: Dissolve your amine-containing Molecule B in a suitable buffer (e.g., MES buffer at pH 6.0 for the activation step).

  • Activate Acid: Dissolve the purified Molecule A-PEG2-acid conjugate in the same buffer. Add a molar excess of EDC and NHS to activate the terminal carboxylic acid. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation: Adjust the pH of the activated linker solution to 7.2-7.5 and immediately add the amine-containing Molecule B. Allow the reaction to proceed for at least 2 hours at room temperature.

  • Quench & Purify: Quench any unreacted NHS-esters by adding a primary amine-containing buffer like Tris. Purify the final conjugate (Molecule A-PEG2-Molecule B) using an appropriate method like SEC or affinity chromatography.

Visual Guides and Workflows

Troubleshooting_Workflow node_problem node_problem node_question node_question node_action node_action node_cause node_cause start Low Conjugation Yield q1 Free thiols verified? (e.g., Ellman's) start->q1 q2 Maleimide reagent fresh / stored properly? q1->q2 Yes cause1 Thiol Oxidation q1->cause1 No q3 Reaction pH in 6.5-7.5 range? q2->q3 Yes cause2 Maleimide Hydrolysis q2->cause2 No q4 Molar ratio optimized? q3->q4 Yes cause3 Suboptimal pH q3->cause3 No cause4 Incorrect Stoichiometry q4->cause4 No action1 Add reducing agent (TCEP) and chelator (EDTA). De-gas buffers. cause1->action1 action2 Use fresh maleimide. Prepare stock in dry DMSO. cause2->action2 action3 Adjust buffer pH to 6.5-7.5. cause3->action3 action4 Increase molar excess of maleimide reagent. cause4->action4 Thiazine_Rearrangement node_reac node_reac node_inter node_inter node_side node_side node_cond node_cond start N-Terminal Cysteine Peptide + Maleimide conjugate Succinimidyl Thioether Conjugate start->conjugate Conjugation attack Nucleophilic Attack by N-terminal Amine conjugate->attack rearrangement Transcyclization attack->rearrangement cond1 Occurs at pH > 6.0 attack->cond1 thiazine Thiazine Product (Side Reaction) rearrangement->thiazine cond2 Prevented at pH ~5.0 or by N-terminal acetylation thiazine->cond2

References

Technical Support Center: Thiol-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your conjugation efficiency and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 2-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[5] This linker is versatile:

  • The thiol group can react with maleimides, vinyl sulfones, or metal surfaces like gold.

  • The carboxylic acid group can be conjugated to primary amines (-NH2) on proteins or peptides after activation with reagents like EDC and NHS to form a stable amide bond.

Q2: What are the main chemistries used to conjugate each end of the this compound linker?

There are two primary reaction strategies depending on which end of the linker you are using:

  • Thiol-Maleimide Conjugation: This is a highly efficient and selective method for conjugating the thiol end of the linker to a molecule containing a maleimide group. The reaction, a Michael addition, forms a stable thioether bond and is most effective at a pH between 6.5 and 7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

  • Carbodiimide (EDC/NHS) Chemistry: To conjugate the carboxylic acid end of the linker to a primary amine (e.g., on a lysine residue of a protein), the carboxyl group must first be activated. This is commonly done using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then reacts with the amine to create a stable amide bond.

Q3: Why is my thiol-maleimide conjugation efficiency low?

Low efficiency in thiol-maleimide reactions can be due to several factors:

  • Oxidized Thiols: The thiol groups on your protein may have formed disulfide bonds with each other and are not available to react.

  • Incorrect pH: The reaction is highly pH-dependent. The optimal range is 6.5-7.5. Above pH 7.5, maleimides can react with amines, leading to side products.

  • Hydrolyzed Maleimide: Maleimide groups are susceptible to hydrolysis, especially at higher pH, which renders them unreactive.

  • Steric Hindrance: The conjugation site on your molecule may be sterically hindered, preventing the PEG linker from accessing it.

  • Insufficient Molar Excess: A sufficient molar excess of the maleimide-containing molecule is needed to drive the reaction to completion.

Q4: What is the role of reducing agents like TCEP and DTT?

Reducing agents are crucial for ensuring that free thiols are available for conjugation. Cysteine residues in proteins often exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.

  • TCEP (Tris(2-carboxyethyl)phosphine): Often preferred because it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.

  • DTT (Dithiothreitol): A powerful reducing agent, but it contains thiol groups and must be completely removed before conjugation to prevent it from competing with your target molecule for the maleimide.

Q5: How can I purify my final PEGylated conjugate?

The choice of purification method depends on the properties of your conjugate and the impurities present. Common techniques include:

  • Size Exclusion Chromatography (SEC): Very effective at separating the larger PEGylated conjugate from unreacted, smaller molecules like the PEG linker.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, which can be exploited for separation from the unreacted protein.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a good polishing step after IEX.

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive/Oxidized Thiols: Cysteine residues have formed disulfide bonds (-S-S-).Solution: Before conjugation, reduce the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes. If using DTT, ensure its complete removal via a desalting column before adding the maleimide reagent.
2. Incorrect Reaction pH: pH is outside the optimal 6.5-7.5 range for thiol-maleimide chemistry.Solution: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range. Use buffers like PBS, MES, or HEPES that are free of thiols.
3. Degraded Reagents: The maleimide or EDC/NHS reagent has hydrolyzed due to moisture.Solution: Store reagents under recommended desiccated conditions (-20°C). Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare aqueous solutions of maleimides immediately before use.
4. Insufficient Molar Ratio: The molar excess of the PEG linker or other reactant is too low.Solution: Use a 10- to 20-fold molar excess of the PEG-linker to drive the reaction to completion. Optimize this ratio for your specific molecules.
Protein Aggregation or Precipitation 1. High Concentration of Organic Solvent: The solvent used to dissolve the PEG linker (e.g., DMSO) is denaturing the protein.Solution: Minimize the percentage of organic co-solvent in the final reaction mixture (typically <10%). Add the linker solution dropwise to the protein solution while gently mixing.
2. Unfavorable Buffer Conditions: pH or ionic strength of the buffer is causing protein instability.Solution: Screen different buffer conditions to find one that maintains protein stability throughout the conjugation process.
Non-Specific Binding / Side Reactions 1. Reaction with Amines: For thiol-maleimide reactions, if the pH is >7.5, the maleimide can react with primary amines (e.g., lysine).Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.
2. Instability of Thioether Bond: The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, especially in the presence of other thiols.Solution: After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable derivative. This can sometimes be achieved by adjusting the pH. For applications requiring high stability, consider alternative, more stable chemistries.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing protein to a maleimide-functionalized molecule using this compound as a conceptual bridge (assuming prior modification of the acid terminus).

Materials:

  • Thiol-containing protein

  • Maleimide-activated molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed and thiol-free.

  • Reducing Agent (optional): TCEP solution (10 mM).

  • Chelating Agent (optional): EDTA solution (0.5 M).

  • Desalting column (e.g., Sephadex G-25).

  • Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol.

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the buffer was not freshly prepared, degas it to remove dissolved oxygen, which can promote thiol oxidation.

  • (Optional) Addition of Chelator: Add EDTA to a final concentration of 1-5 mM to chelate metal ions that can catalyze thiol oxidation.

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed in the next step.

  • Buffer Exchange (if DTT was used): If a thiol-containing reducing agent like DTT was used, it is critical to remove it completely. Use a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the protein solution.

  • Incubation: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the starting maleimide concentration.

  • Purification: Purify the conjugate from excess reagents and unreacted protein using a suitable method such as Size Exclusion Chromatography (SEC).

Protocol 2: EDC/NHS Activation of Carboxylic Acid for Amine Conjugation

This protocol describes the activation of the carboxylic acid end of this compound for conjugation to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0).

  • Conjugation Buffer: PBS (pH 7.2-8.0).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Desalting column.

Methodology:

  • Prepare Reagents: Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO immediately before use.

  • Activate Carboxylic Acid: Dissolve the this compound in the activation buffer. Add a 1.5-fold molar excess of both EDC and NHS over the amount of this compound.

  • Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an NHS-ester intermediate.

  • Conjugation to Amine: Immediately add the activated this compound-NHS ester solution to your amine-containing molecule, which should be in the conjugation buffer (pH 7.2-8.0). A 10- to 20-fold molar excess of the activated linker over the target molecule is a good starting point.

  • Incubation for Conjugation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted linker and byproducts using a desalting column, dialysis, or another appropriate chromatography method like SEC.

Visualizations

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_SH Protein-SH (Free Thiol) Conjugate Protein-S-PEG-Acid (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Maleimide_PEG Maleimide-PEG-Acid Maleimide_PEG->Conjugate pH pH 6.5 - 7.5 Temp 4°C or RT

Caption: Reaction scheme for Thiol-Maleimide conjugation.

EDC_NHS_Conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Thiol_PEG_Acid Thiol-PEG-COOH Activated_Ester Thiol-PEG-CO-NHS (Reactive NHS Ester) Thiol_PEG_Acid->Activated_Ester Activation EDC_NHS EDC + NHS (pH 4.7-6.0) Final_Conjugate Thiol-PEG-CO-NH-Protein (Stable Amide Bond) Activated_Ester->Final_Conjugate Protein_NH2 Protein-NH2 Protein_NH2->Final_Conjugate Conjugation (pH 7.2-8.0)

Caption: Two-step workflow for EDC/NHS mediated amine conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Thiols Are thiols reduced and available? Start->Check_Thiols Check_pH Is pH optimal (6.5-7.5)? Check_Thiols->Check_pH Yes Solution_Reduce Reduce with TCEP. Remove DTT if used. Check_Thiols->Solution_Reduce No Check_Reagents Are reagents fresh and non-hydrolyzed? Check_pH->Check_Reagents Yes Solution_AdjustpH Adjust buffer to pH 6.5-7.5. Check_pH->Solution_AdjustpH No Check_Ratio Is molar ratio sufficient? Check_Reagents->Check_Ratio Yes Solution_NewReagents Use fresh, properly stored reagents. Check_Reagents->Solution_NewReagents No Solution_IncreaseRatio Increase molar excess of linker (10-20x). Check_Ratio->Solution_IncreaseRatio No Success Improved Yield Check_Ratio->Success Yes Solution_Reduce->Check_Thiols Retry Solution_AdjustpH->Check_pH Retry Solution_NewReagents->Check_Reagents Retry Solution_IncreaseRatio->Check_Ratio Retry

Caption: Troubleshooting logic for low conjugation yield.

References

dealing with disulfide bond reduction in proteins for Thiol-PEG2-acid reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein modification. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the reduction of disulfide bonds in proteins for subsequent PEGylation, with a focus on thiol-reactive chemistries.

Section 1: Disulfide Bond Reduction

This section covers the critical first step of reducing existing disulfide bonds to generate reactive free thiols (sulfhydryl groups) on cysteine residues.

Q1: Which reducing agent, TCEP or DTT, is better for my experiment?

Choosing the right reducing agent is crucial for efficient disulfide bond reduction while maintaining protein integrity. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) for most bioconjugation workflows.

Key Differences:

  • Selectivity & Odor: TCEP is a non-thiol-containing, odorless reductant that is highly selective for disulfide bonds.[1] DTT is a thiol-containing reductant with a strong, unpleasant odor.[1][2]

  • Stability & pH Range: TCEP is more stable, resistant to air oxidation, and effective over a broader pH range (1.5-8.5).[3][4] DTT's reducing power is limited to a pH greater than 7 and it is less stable, especially in the presence of trace metals.

  • Interference with Conjugation: TCEP, being thiol-free, generally does not need to be removed before reacting the protein with a maleimide-functionalized PEG, although its presence can still slightly lower the reaction efficiency. DTT contains a free thiol and will compete with the protein's cysteines, so it must be completely removed before adding the thiol-reactive PEG reagent.

Summary of Reducing Agent Properties

Feature TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemistry Thiol-free reductant Thiol-containing reductant
Effective pH Range Wide (1.5 - 8.5) Narrow (pH > 7)
Stability More stable, resistant to air oxidation Less stable, sensitive to oxidation
Odor Odorless Strong, unpleasant odor
Downstream Reaction Does not require removal for maleimide reactions Must be removed before thiol-reactive conjugation

| Reaction Time | Fast, often < 5 minutes at room temperature | Typically 10-30 minutes |

Q2: My protein is precipitating after I add the reducing agent. What can I do?

Protein aggregation or precipitation after disulfide bond reduction is a common issue. It typically occurs because the disulfide bonds are critical for maintaining the protein's tertiary structure. Breaking these bonds can expose hydrophobic patches, leading to aggregation.

Here are several strategies to prevent this:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.

    • Additives: Include stabilizing excipients in the reduction buffer. Common options include non-ionic detergents (e.g., Polysorbate 20), glycerol (5-10%), or sugars (e.g., sucrose, trehalose).

    • Ionic Strength: Increasing the salt concentration (e.g., 150-200 mM NaCl) can sometimes improve solubility.

  • Lower Protein Concentration: Perform the reduction at a lower protein concentration to decrease the probability of intermolecular interactions that lead to aggregation.

  • Control Reaction Temperature: Conduct the reduction at a lower temperature (e.g., 4°C). While this will slow down the reduction rate, it can significantly reduce aggregation.

  • Use a Denaturant (with caution): In some cases, a mild denaturant (e.g., 1-2 M urea or guanidine HCl) can help keep the protein soluble after reduction. However, this must be carefully tested as it can lead to irreversible unfolding.

Below is a troubleshooting workflow to address aggregation issues.

G start Protein Aggregates After Reduction check_conc Is Protein Concentration High? start->check_conc reduce_conc Decrease Protein Concentration check_conc->reduce_conc Yes check_buffer Are Buffer Conditions Optimal? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Adjust pH away from pI Add Stabilizers (Glycerol, Sucrose) Increase Ionic Strength check_buffer->optimize_buffer No check_temp Is Reaction at Room Temperature? check_buffer->check_temp Yes optimize_buffer->check_temp lower_temp Perform Reduction at 4°C check_temp->lower_temp Yes denaturant Consider Mild Denaturant (e.g., 1-2 M Urea) check_temp->denaturant No lower_temp->denaturant denaturant_yes Test Denaturant Carefully denaturant->denaturant_yes Yes end Soluble Reduced Protein denaturant->end No denaturant_yes->end

Troubleshooting workflow for protein aggregation after reduction.
Q3: How can I confirm that my protein's disulfide bonds are fully reduced?

You can quantify the number of free thiol groups before and after the reduction using Ellman's Assay . This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product, 5-nitro-2-thiobenzoic acid (TNB), that has a strong absorbance at 412 nm. By comparing the absorbance of your reduced sample to a standard curve (e.g., using cysteine), you can calculate the concentration of free thiols.

Experimental Protocol: Ellman's Assay
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer. Create a dilution series (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25 mM) to generate a standard curve.

  • Assay Procedure:

    • To 250 µL of each standard or protein sample, add 50 µL of the DTNB solution. For the blank, use 250 µL of Reaction Buffer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance of each sample at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from your sample readings.

    • Plot the absorbance of the cysteine standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your protein sample. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.

Q4: How do I remove the reducing agent before the PEGylation step?

If you use a thiol-containing reducing agent like DTT, it is essential to remove it before proceeding with the thiol-reactive conjugation. Failure to do so will result in the PEG reagent reacting with the excess DTT instead of your protein. Even when using TCEP, removal is recommended to achieve the highest conjugation efficiency.

The most common and effective methods are:

  • Desalting Columns / Spin Columns: This is the fastest method. Size-exclusion chromatography columns (like PD-10 or Zeba™ Spin Desalting Columns) efficiently separate the large protein from the small reducing agent molecules. The process is quick, typically taking only 5-10 minutes.

  • Dialysis: This method involves placing the protein solution in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. It is effective but time-consuming (can take several hours to overnight with multiple buffer changes).

  • Tangential Flow Filtration (TFF): For larger sample volumes, TFF is an efficient method for buffer exchange and removing small molecules.

Section 2: The Thiol-PEGylation Reaction

This section provides guidance on the conjugation step, focusing on the most common and effective chemistries.

Q5: I am trying to react my protein's free thiol with a "Thiol-PEG2-acid" reagent, but it's not working. Why?

A direct reaction between a protein's thiol group (-SH) and a carboxylic acid (-COOH) group on a PEG linker does not occur under standard bioconjugation conditions. This reaction, to form a thioester, typically requires harsh conditions or specific activating agents (like carbodiimides) which can lead to numerous side reactions with other protein residues (like lysines). A more direct conversion of carboxylic acids to thioacids involves reagents like Lawesson's reagent, which is not compatible with proteins.

It is highly probable that "this compound" refers to a heterobifunctional PEG linker that has a thiol-reactive group on one end and a carboxylic acid on the other for a subsequent reaction. The most common thiol-reactive group used in bioconjugation is a maleimide .

Q6: What is the standard protocol for conjugating a PEG-Maleimide to a reduced protein?

The reaction between a thiol (from a cysteine) and a maleimide is the most widely used method for cysteine-specific bioconjugation. The reaction is a Michael addition that forms a stable thioether bond. It is highly efficient and selective for thiols at a neutral pH range.

G cluster_0 Thiol-Maleimide Reaction Protein_SH Protein-SH (Reduced Cysteine) Transition + Protein_SH->Transition PEG_Mal PEG-Maleimide PEG_Mal->Transition Product Protein-S-PEG (Stable Thioether Linkage) Transition->Product pH pH 6.5 - 7.5 Product->pH G A 1. Native Protein (with S-S bonds) B 2. Disulfide Reduction (Add TCEP or DTT) A->B C 3. Confirm Reduction (Ellman's Assay) B->C D 4. Remove Reducing Agent (Desalting Column) B->D E 5. Thiol-Maleimide Reaction (Add PEG-Maleimide, pH 6.5-7.5) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Final PEGylated Protein F->G

References

Technical Support Center: Purification of Thiol-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thiol-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is its purification important?

A this compound is a heterobifunctional linker containing a thiol group (-SH) at one end, a two-unit polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) at the other end.[1] This linker is commonly used to connect two different molecules, for instance, a small molecule drug to a targeting ligand in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2][3]

Purification is a critical step after the conjugation reaction to remove unreacted starting materials, excess linker, and any side products. A pure conjugate is essential for accurate downstream applications, ensuring reliable experimental results and meeting regulatory standards for therapeutic candidates.

Q2: What are the primary methods for purifying this compound conjugates?

The most common and effective method for purifying small molecule this compound conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4] Other techniques that can be employed, depending on the properties of the conjugate, include:

  • Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size. It can be effective if there is a significant size difference between the conjugate and impurities.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be a valuable technique if the conjugate has a different charge profile compared to the starting materials.

Q3: What are the common impurities I might encounter in my crude conjugate mixture?

Following a conjugation reaction involving a this compound linker, you can expect to find several impurities, including:

  • Unreacted Thiol-containing molecule: The starting material that was intended to be conjugated.

  • Unreacted molecule with a reactive group for the acid: The other starting material.

  • Excess this compound linker.

  • Hydrolyzed linker: The reactive group for the thiol (e.g., a maleimide) can hydrolyze, rendering the linker inactive.

  • Side-products: Depending on the specific reaction conditions and the nature of the molecules being conjugated.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugates, with a focus on RP-HPLC.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Conjugate and Starting Materials Inappropriate column chemistry.Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.
Non-optimal mobile phase.Adjust the pH of the mobile phase or try a different organic modifier (e.g., methanol instead of acetonitrile).
Gradient is too steep.Use a shallower gradient to improve resolution between closely eluting peaks.
Broad Peaks in the Chromatogram Slow kinetics on the column stationary phase.Increase the column temperature (e.g., to 40-60 °C) to improve peak shape.
The compound is adsorbing to the silica backbone of the column.Use a column with end-capping or a different stationary phase.
The sample is overloaded on the column.Reduce the amount of sample injected.
Low Recovery of the Purified Conjugate The conjugate is precipitating on the column.Check the solubility of your conjugate in the mobile phase. You may need to adjust the pH or add a small amount of a stronger organic solvent to your sample before injection.
Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider adding a different ion-pairing agent to the mobile phase.
No or Weak Signal from the Detector The conjugate has a poor UV chromophore.Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) can also be used for detection and mass confirmation.
The concentration of the conjugate is too low.Concentrate the sample before injection.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Small Molecule this compound Conjugate

This protocol provides a starting point for the purification of a generic small molecule-PEG2-Thiol conjugate. Optimization will likely be required based on the specific properties of your conjugate.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 19 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude conjugate mixture dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude conjugate mixture onto the column.

  • Elution Gradient: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is shown in the table below.

  • Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength where your small molecule absorbs). Collect fractions corresponding to the desired conjugate peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Illustrative Gradient Table for Preparative RP-HPLC:

Time (minutes) % Mobile Phase B (ACN w/ 0.1% TFA) Flow Rate (mL/min)
0515
5515
356515
409515
459515
46515
50515
Protocol 2: Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the collected fractions and the final product.

Instrumentation and Reagents:

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject a small, diluted aliquot of the purified conjugate.

  • Elution Gradient: Run a faster, optimized gradient to separate the conjugate from any remaining impurities.

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity of the conjugate.

Illustrative Gradient Table for Analytical RP-HPLC:

Time (minutes) % Mobile Phase B (ACN w/ 0.1% TFA) Flow Rate (mL/min)
051.0
20951.0
25951.0
2651.0
3051.0

Visualizations

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Recovery thiol_molecule Thiol-containing Molecule crude_product Crude Conjugate Mixture thiol_molecule->crude_product peg_linker This compound peg_linker->crude_product other_molecule Reactive Molecule other_molecule->crude_product hplc Preparative RP-HPLC crude_product->hplc fractions Collect Fractions hplc->fractions analytical_hplc Analytical RP-HPLC fractions->analytical_hplc ms LC-MS Analysis fractions->ms pooling Pool Pure Fractions analytical_hplc->pooling ms->pooling recovery Solvent Removal (Lyophilization) pooling->recovery pure_conjugate Pure Conjugate recovery->pure_conjugate

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound conjugates.

troubleshooting_logic cluster_solutions1 Solutions for Poor Separation cluster_solutions2 Solutions for Broad Peaks cluster_solutions3 Solutions for Low Recovery cluster_solutions4 Solutions for No/Weak Signal start Purification Issue Identified issue1 Poor Separation start->issue1 issue2 Broad Peaks start->issue2 issue3 Low Recovery start->issue3 issue4 No/Weak Signal start->issue4 sol1a Change Column (e.g., C8) issue1->sol1a sol1b Adjust Mobile Phase pH issue1->sol1b sol1c Use Shallower Gradient issue1->sol1c sol2a Increase Column Temperature issue2->sol2a sol2b Use End-capped Column issue2->sol2b sol2c Reduce Sample Load issue2->sol2c sol3a Check Sample Solubility issue3->sol3a sol3b Modify Mobile Phase issue3->sol3b sol4a Use ELSD/CAD Detector issue4->sol4a sol4b Use Mass Spec Detector issue4->sol4b sol4c Concentrate Sample issue4->sol4c

Caption: Troubleshooting logic for common RP-HPLC purification issues.

References

Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the critical role of pH in reactions involving Thiol-PEG2-acid. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for this compound reactions?

A: The this compound molecule has two distinct reactive functional groups: a thiol (-SH) and a carboxylic acid (-COOH). Each of these groups participates in different types of reactions, and the efficiency and specificity of these reactions are highly dependent on the pH of the reaction buffer. The thiol group's reactivity is governed by the formation of the thiolate anion, while the carboxylic acid requires specific pH ranges for activation and subsequent coupling to amines.

Q2: What is the primary reaction for the thiol group and how does pH affect it?

A: The thiol group most commonly reacts with a maleimide group via a Michael addition reaction to form a stable thioether bond.[1] The reactive species is the deprotonated thiolate anion (-S⁻). The concentration of thiolate increases with pH, thus accelerating the reaction rate.[2] However, pH must be carefully controlled to avoid side reactions.

Q3: What is the optimal pH range for a thiol-maleimide reaction?

A: The optimal and most chemoselective pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][5] Within this range, the reaction with thiols is highly favored and significantly faster—approximately 1,000 times faster—than the reaction with amines.

Q4: What happens if the pH is too high for the thiol-maleimide reaction?

A: At a pH above 7.5, the maleimide group begins to lose its selectivity for thiols and can react competitively with primary amines (e.g., lysine residues in a protein). Furthermore, at alkaline pH values (pH ≥ 8), the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form an unreactive maleic acid amide derivative, preventing conjugation with thiols.

Q5: How is the carboxylic acid group on the PEG linker typically activated?

A: The carboxylic acid is usually activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process first creates an NHS ester, which is then reacted with a primary amine to form a stable amide bond.

Q6: What are the optimal pH conditions for the two-step EDC/NHS activation and coupling?

A: This process involves two distinct pH optima.

  • Activation Step: The reaction of the carboxylic acid with EDC/NHS to form the NHS ester is most efficient in a slightly acidic buffer, typically between pH 4.5 and 7.2. For best results, a pH of 5.0-6.0 is often recommended.

  • Coupling Step: The reaction of the newly formed NHS ester with a primary amine is most efficient at a pH of 7.0-8.0. A common practice is to raise the pH to 7.2-7.5 immediately before adding the amine-containing molecule.

Troubleshooting Guide

Problem 1: Low or no conjugation yield in my thiol-maleimide reaction.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal pH The pH is one of the most critical factors. If the pH is too low (<6.5), the reaction rate will be very slow because most thiol groups are protonated (-SH) rather than in their reactive thiolate form (-S⁻). Solution: Verify the pH of your reaction buffer. Adjust the pH to the optimal range of 6.5-7.5 using a suitable non-amine, non-thiol buffer like phosphate-buffered saline (PBS).
Thiol Oxidation Free thiol groups can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process is accelerated at higher pH and in the presence of dissolved oxygen or metal ions. Solution: Degas your buffers to remove oxygen. Add a chelating agent like EDTA (1-5 mM) to sequester metal ions. If disulfide bonds have already formed, reduce them using a non-thiol reducing agent like TCEP, which does not need to be removed before adding the maleimide.
Maleimide Hydrolysis Maleimide groups are susceptible to hydrolysis, especially at pH > 8.0, which renders them inactive. Storing maleimide reagents in aqueous buffers is not recommended. Solution: Always prepare aqueous solutions of maleimide-functionalized reagents immediately before use. If storage in solution is necessary, use a dry, anhydrous organic solvent like DMSO or DMF.
Incorrect Stoichiometry An insufficient molar excess of the maleimide reagent over the thiol-containing molecule can lead to incomplete conjugation. Solution: Use a molar excess of the maleimide-PEG reagent to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point for protein labeling.

Problem 2: Low yield in my EDC/NHS coupling reaction with the PEG-acid.

Possible Cause Troubleshooting Steps & Solutions
Incorrect pH for Activation The activation of the carboxylic acid by EDC/NHS is most efficient at a pH of 4.5-7.2. If the pH is too high or too low, the formation of the reactive NHS ester will be inefficient. Solution: Perform the activation step in a non-amine, non-carboxylate buffer such as MES at a pH between 5.0 and 6.0.
Incorrect pH for Coupling The reaction between the NHS-activated PEG-acid and the primary amine is most efficient at a pH of 7.0-8.0. If the pH remains acidic from the activation step, the coupling reaction will be slow. Solution: After the activation step, raise the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing molecule.
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, which is favored at both acidic and basic pH values and increases with time. Solution: Prepare EDC and NHS solutions immediately before use. Add the amine-containing molecule to the activated PEG-acid as soon as possible after the activation step is complete.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-activated acid. Solution: Ensure all buffers used for the activation and coupling steps are free of extraneous primary amines. Use buffers like PBS or HEPES for the coupling step.

Problem 3: I am observing unexpected side products or a lack of specificity.

Possible Cause Troubleshooting Steps & Solutions
Maleimide Reaction with Amines At pH values above 7.5, maleimides can react with primary amines (e.g., on the surface of a protein) in addition to thiols. Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.
Thiazine Rearrangement If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This side reaction increases at higher pH. Solution: If possible, avoid using an unprotected N-terminal cysteine for conjugation. Alternatively, perform the conjugation at a more acidic pH (near 5.0) to prevent this rearrangement, but be aware that the primary conjugation reaction will be much slower.

Data Presentation: pH Effects Summarized

Table 1: Impact of pH on Thiol-Maleimide Reaction
pH RangeThiol ReactivityReaction RateSelectivity & Key Side Reactions
< 6.5 Low (Thiol is protonated)Very SlowHighly selective for thiols, but impractically slow reaction.
6.5 - 7.5 Moderate to High (Thiolate present)FastOptimal Range. Highly chemoselective for thiols over amines.
7.5 - 8.5 High (Thiolate favored)Very FastDecreased selectivity; competitive reaction with primary amines occurs.
> 8.5 High (Thiolate favored)Very FastSignificant maleimide ring hydrolysis occurs, inactivating the reagent. Reaction with amines is also significant.
Table 2: Optimal pH for Two-Step EDC/NHS Carboxylic Acid Coupling
Reaction StepReagentsOptimal pH RangeRecommended pHKey Considerations
1. Activation PEG-Acid + EDC/NHS4.5 - 7.25.0 - 6.0Use a non-amine, non-carboxylate buffer (e.g., MES).
2. Coupling NHS-activated PEG + Amine7.0 - 8.07.2 - 7.5Use a non-amine buffer (e.g., PBS, HEPES). Must raise pH after activation step.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized PEG to a thiol-containing protein.

  • Buffer Preparation : Prepare a conjugation buffer such as Phosphate-Buffered Saline (PBS) and adjust the pH to 7.2. Ensure the buffer is free of any thiol-containing compounds (e.g., DTT) or primary amines (e.g., Tris). Degas the buffer and consider adding 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Prepare Thiol-Containing Molecule : Dissolve your protein or peptide in the conjugation buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced, treat it with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare Maleimide-PEG Reagent : Immediately before use, dissolve the Maleimide-PEG reagent in the conjugation buffer to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification : Remove excess, unreacted Maleimide-PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Two-Step EDC/NHS Coupling of PEG-Acid to an Amine

This protocol outlines the activation of a PEG-Acid and subsequent conjugation to a primary amine-containing molecule.

  • Reagent Preparation :

    • Activation Buffer : Prepare a 0.1 M MES, 0.5 M NaCl buffer at pH 6.0.

    • Coupling Buffer : Prepare a PBS buffer at pH 7.2-7.5.

    • Dissolve the PEG-Acid in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer (or water/DMSO) immediately before use.

  • Activation of PEG-Acid :

    • Add a 5- to 10-fold molar excess of EDC and NHS to the PEG-Acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • pH Adjustment and Coupling :

    • Immediately after activation, either use a desalting column to exchange the buffer of the activated PEG-Acid to the Coupling Buffer or carefully add Coupling Buffer to the reaction mixture to raise the pH to 7.2-7.5.

    • Add the amine-containing molecule to the pH-adjusted, activated PEG-Acid solution. A 1:1 to 1.5:1 molar ratio of amine to PEG-Acid is a good starting point.

  • Incubation : Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification :

    • Quench any remaining NHS esters by adding a small amount of an amine-containing buffer like Tris or glycine, or hydroxylamine, and incubating for 15-30 minutes.

    • Purify the final conjugate using an appropriate method such as dialysis, SEC, or TFF to remove unreacted reagents and byproducts.

Visualizations

Troubleshooting_Workflow start Start: Low Conjugation Yield check_ph 1. Verify Reaction pH start->check_ph ph_ok pH is Optimal (6.5-7.5 for Maleimide) (Correct steps for EDC/NHS) check_ph->ph_ok Yes ph_bad pH is Suboptimal check_ph->ph_bad No check_reagents 2. Check Reagent Integrity ph_ok->check_reagents adjust_ph Adjust pH and Repeat Experiment ph_bad->adjust_ph adjust_ph->start reagents_ok Reagents are Fresh & Stored Correctly check_reagents->reagents_ok Yes reagents_bad Reagents May Be Degraded (e.g., Maleimide Hydrolyzed) check_reagents->reagents_bad No check_thiols 3. Check Thiol Availability reagents_ok->check_thiols new_reagents Use Fresh Reagents and Repeat reagents_bad->new_reagents new_reagents->start thiols_ok Free Thiols are Present check_thiols->thiols_ok Yes thiols_bad Thiols are Oxidized check_thiols->thiols_bad No optimize_ratio 4. Optimize Molar Ratio thiols_ok->optimize_ratio reduce_thiols Add TCEP to Reduce Disulfides. Degas Buffers, Add EDTA. thiols_bad->reduce_thiols reduce_thiols->start end_ok Success optimize_ratio->end_ok

Caption: Troubleshooting workflow for low conjugation yield.

Maleimide_Reactivity_pH cluster_low_ph pH 6.5 - 7.5 (Optimal) cluster_high_ph pH > 7.5 (Basic) maleimide1 Maleimide product1 Stable Thioether Conjugate maleimide1->product1 thiol1 Thiol (-SH) thiol1->maleimide1 Reaction Favored maleimide2 Maleimide product2 Amine Adduct (Side Product) maleimide2->product2 product3 Hydrolyzed Maleimide (Inactive) maleimide2->product3 amine Amine (-NH2) amine->maleimide2 Competing Reaction hydrolysis H2O hydrolysis->maleimide2 Competing Reaction

Caption: Competing reactions for maleimide at different pH values.

EDC_NHS_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling peg_acid PEG-COOH edc_nhs + EDC / NHS peg_acid->edc_nhs activated_peg PEG-CO-NHS (Activated Ester) edc_nhs->activated_peg amine + Amine (-NH2) activated_peg->amine CRITICAL: Raise pH ph1 pH 5.0 - 6.0 (MES Buffer) ph1->edc_nhs final_product PEG-CO-NH-R (Stable Amide Bond) amine->final_product ph2 pH 7.2 - 7.5 (PBS Buffer) ph2->amine

Caption: Workflow for two-step EDC/NHS coupling showing the pH shift.

References

Technical Support Center: Purification of Conjugation Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Thiol-PEG2-acid from their conjugation mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a conjugation mixture?

A1: The most common methods for removing small molecules like unreacted this compound from larger conjugated proteins or antibodies are based on size differences. These techniques include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each method has its own advantages and is suited for different experimental scales and requirements.

Q2: How do I choose the most suitable purification method for my experiment?

A2: The choice of purification method depends on several factors, including your sample volume, the desired final concentration, processing time, and the scale of your experiment.[1][2] Use the following decision-making workflow to guide your selection.

G start Start: Need to remove unreacted This compound sample_volume What is your sample volume? start->sample_volume small_volume < 10 mL sample_volume->small_volume Small (< 10 mL) large_volume > 10 mL sample_volume->large_volume Large (> 10 mL) speed_purity Is speed or purity the primary concern? small_volume->speed_purity scalability Is scalability for larger volumes a future need? large_volume->scalability speed Speed speed_purity->speed Speed purity Purity & Recovery speed_purity->purity Purity sec Size Exclusion Chromatography (SEC) speed->sec dialysis Dialysis purity->dialysis yes_scale Yes scalability->yes_scale Yes no_scale No scalability->no_scale No tff Tangential Flow Filtration (TFF) yes_scale->tff no_scale->dialysis

Caption: Decision workflow for selecting a purification method.

Q3: What is the molecular weight of this compound, and why is it important?

A3: The molecular weight of this compound is approximately 222.28 g/mol . Knowing the molecular weight is crucial for selecting the appropriate molecular weight cut-off (MWCO) for dialysis or TFF membranes, or the correct size exclusion limit for SEC resins to ensure effective separation from your much larger conjugated protein.

Method Comparison

The following table summarizes the key quantitative parameters for each purification method to help you compare them easily.

ParameterDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Typical Protein Recovery > 90%> 95%> 95%
Processing Time 12 - 48 hours0.5 - 2 hours1 - 4 hours
Removal Efficiency High (>99%) with sufficient buffer exchangesHigh (>99%)High (>99%) with sufficient diavolumes
Sample Dilution Minimal to some increase in volumeSignificantMinimal, can be concentrated
Scalability LimitedModerateHigh
Typical Sample Volume 1 mL - 100 mL0.1 mL - 10 mL10 mL - 1000s of Liters

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification process.

Dialysis

G cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep_sample Prepare Sample (Conjugation Mixture) load_sample Load Sample into Dialysis Tubing/Cassette prep_sample->load_sample prep_membrane Select & Prepare Dialysis Membrane (e.g., 3.5K MWCO) prep_membrane->load_sample prep_buffer Prepare Dialysis Buffer (Large Volume) perform_dialysis Perform Dialysis with Stirring (2-4h) prep_buffer->perform_dialysis load_sample->perform_dialysis change_buffer1 Change Buffer perform_dialysis->change_buffer1 perform_dialysis2 Continue Dialysis (2-4h) change_buffer1->perform_dialysis2 change_buffer2 Change Buffer perform_dialysis2->change_buffer2 perform_dialysis3 Continue Dialysis (Overnight at 4°C) change_buffer2->perform_dialysis3 recover_sample Recover Purified Conjugate perform_dialysis3->recover_sample

Caption: Experimental workflow for dialysis.
IssuePossible CauseRecommendation
Unreacted linker still present after dialysis Incorrect Molecular Weight Cut-off (MWCO) of the membrane. For this compound (MW ~222 g/mol ), a dialysis membrane with a low MWCO (e.g., 1-3.5 kDa) is necessary to allow the linker to pass through while retaining the larger conjugate.[3]Insufficient dialysis time or buffer volume. Dialysis is a diffusion-based process and requires adequate time and a large volume of buffer to establish a sufficient concentration gradient for the removal of small molecules.[4][5] Increase the dialysis time and/or the number of buffer exchanges. A buffer volume of at least 100-fold greater than the sample volume is recommended.
Loss of conjugated protein The protein is passing through the membrane. Ensure the MWCO of the membrane is at least 2-3 times smaller than the molecular weight of your protein to prevent its loss.Non-specific binding to the membrane. Some proteins can adhere to the dialysis membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Protein precipitation during dialysis Buffer conditions are not optimal. The pH of the dialysis buffer may be close to the isoelectric point (pI) of the protein, or the salt concentration may be too low, causing the protein to become insoluble.Maintain a buffer pH that is at least one unit away from the protein's pI. Ensure a sufficient salt concentration (e.g., 150 mM NaCl) in the dialysis buffer to maintain protein solubility.
Significant increase in sample volume Osmotic pressure differences. If the dialysis buffer has a much lower solute concentration than the sample, water will move into the sample via osmosis, increasing its volume.Perform a stepwise dialysis, gradually decreasing the solute concentration in the buffer over several changes to minimize the osmotic gradient.

Size Exclusion Chromatography (SEC)

G cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis prep_sample Prepare Sample (Conjugation Mixture) load_sample Load Sample onto Column prep_sample->load_sample prep_column Select & Equilibrate SEC Column (e.g., G-25) prep_column->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., UV Absorbance) collect_fractions->analyze_fractions pool_fractions Pool Fractions Containing Conjugate analyze_fractions->pool_fractions

Caption: Experimental workflow for Size Exclusion Chromatography.
IssuePossible CauseRecommendation
Poor separation of linker and conjugate Inappropriate column choice. For removing a small linker like this compound from a large protein, a desalting column with a suitable exclusion limit (e.g., Sephadex G-25) is ideal.Sample volume is too large for the column. Overloading the column leads to poor resolution. The sample volume should not exceed 30% of the total column bed volume for optimal separation.
Low recovery of the conjugated protein Non-specific binding to the column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions.The protein is precipitating on the column. Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Peak tailing Interactions between the protein and the column matrix. This can be caused by unfavorable buffer conditions.Adjust the pH or increase the salt concentration of the buffer to reduce ionic interactions.
Peak fronting Sample overload. The sample concentration or volume is too high.Decrease the sample volume or dilute the sample before loading.

Tangential Flow Filtration (TFF)

G cluster_prep Preparation cluster_tff Diafiltration cluster_recovery Recovery prep_sample Prepare Sample (Conjugation Mixture) load_sample Load Sample into Reservoir prep_sample->load_sample prep_system Select & Prepare TFF System & Membrane (e.g., 5K MWCO) prep_system->load_sample diafilter Perform Diafiltration (Constant Volume) load_sample->diafilter collect_permeate Collect Permeate (Contains Unreacted Linker) diafilter->collect_permeate concentrate Concentrate Sample (Optional) diafilter->concentrate recover_retentate Recover Purified Conjugate (Retentate) diafilter->recover_retentate concentrate->recover_retentate

Caption: Experimental workflow for Tangential Flow Filtration.
IssuePossible CauseRecommendation
Unreacted linker still present in the retentate Incorrect Molecular Weight Cut-off (MWCO) of the membrane. For this compound, use a membrane with a low MWCO (e.g., 3-10 kDa) that is significantly smaller than your conjugate to ensure the linker passes into the permeate.Insufficient diafiltration volumes. Diafiltration is required to wash out the small molecules. A general rule of thumb is that 5-7 diavolumes will remove >99% of the initial small molecule concentration.
Low recovery of the conjugated protein The protein is passing through the membrane. Ensure the MWCO of the membrane is at least 3-6 times smaller than the molecular weight of your protein.Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding.
Low flux rate (slow processing) Membrane fouling. The membrane pores are becoming blocked by the protein or aggregates.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step to remove any aggregates before TFF.
Protein aggregation High shear stress or high protein concentration. The pumping action and high concentrations in TFF can sometimes lead to protein aggregation.Optimize the pump speed to reduce shear stress. If concentrating, avoid overly high final concentrations. Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability.

Detailed Experimental Protocols

Protocol 1: Dialysis for Removal of Unreacted this compound

This protocol is suitable for sample volumes of 1-15 mL.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa.

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Stir plate and stir bar.

  • Beaker or container large enough to hold at least 100 times the sample volume.

Procedure:

  • Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer for at least 30 minutes.

  • Sample Loading: Carefully load your conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside. Securely close the tubing with clips or the cassette port.

  • First Dialysis Step: Submerge the sealed dialysis device in a beaker containing the dialysis buffer (at least 100x the sample volume). Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.

  • Buffer Change: Discard the dialysis buffer and replace it with fresh buffer.

  • Second Dialysis Step: Continue to dialyze for another 2-4 hours.

  • Final Dialysis Step: Change the buffer one more time and continue dialysis overnight at 4°C to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and gently remove the purified conjugate solution using a pipette.

Protocol 2: Size Exclusion Chromatography (Desalting) for Removal of Unreacted this compound

This protocol is ideal for rapid buffer exchange and removal of small molecules from sample volumes of 0.5-2.5 mL.

Materials:

  • Desalting column (e.g., Sephadex G-25).

  • Elution buffer (e.g., PBS, pH 7.4).

  • Fraction collection tubes.

  • Chromatography system or stand for gravity flow.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of elution buffer.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately.

  • Fraction Collection: The larger conjugated protein will elute first in the void volume, while the smaller unreacted this compound will be retained in the pores of the resin and elute later.

  • Analysis and Pooling: Monitor the fractions for protein content using a spectrophotometer at 280 nm. Pool the fractions containing the purified conjugate.

Protocol 3: Tangential Flow Filtration (TFF) for Removal of Unreacted this compound

This protocol is suitable for larger sample volumes (>10 mL) and is easily scalable.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF membrane cassette or hollow fiber cartridge with a MWCO of 5-10 kDa.

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water to remove any storage solution, followed by the diafiltration buffer to equilibrate the membrane.

  • Sample Loading: Add the conjugation mixture to the sample reservoir.

  • Diafiltration: Begin recirculating the sample through the TFF device. Add diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant volume diafiltration.

  • Buffer Exchange: Continue the diafiltration process for 5-7 diavolumes to ensure >99% removal of the unreacted linker. One diavolume is equal to the initial sample volume.

  • Concentration (Optional): After diafiltration, stop adding buffer and allow the system to concentrate the sample to the desired final volume.

  • Sample Recovery: Stop the pump and recover the purified, concentrated conjugate from the reservoir and tubing.

References

Validation & Comparative

A Comparative Guide to the Characterization of Thiol-PEG2-Acid Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity. The choice of PEGylation chemistry is critical as it dictates the stability of the resulting conjugate and can influence the protein's biological activity.

This guide provides a comparative analysis of protein conjugates prepared using Thiol-PEG2-acid, focusing on their characterization and performance attributes relative to other common PEGylation strategies, such as those employing maleimide-PEG and N-hydroxysuccinimide (NHS)-ester PEG linkers.

Comparison of PEGylation Chemistries

The selection of a PEGylation reagent depends on the available functional groups on the protein and the desired linkage chemistry. This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, connected by a short PEG spacer. This allows for a two-step conjugation approach. In contrast, maleimide-PEG and NHS-ester PEG reagents offer more direct, one-step conjugation to cysteine and lysine residues, respectively.

FeatureThis compoundMaleimide-PEGNHS-Ester PEG
Target Residue Cysteine (via thiol-maleimide chemistry after activation of the acid) or Lysine (via amide bond formation)CysteineLysine, N-terminus
Linkage Formed Thioether or AmideThioetherAmide
Reaction pH Thiol reaction: 6.5-7.5; Amine reaction: 7.0-8.06.5-7.57.2-9.0
Reaction Steps Typically two-step (activation of acid, then reaction with thiol/amine)One-stepOne-step
Specificity High for thiols; moderate for primary aminesHigh for thiolsModerate for primary amines
Linkage Stability Thioether: Potentially susceptible to retro-Michael reaction. Amide: Highly stable.Thioether: Can be unstable and undergo exchange reactions with other thiols.[1]Amide: Highly stable.
Byproducts Activation reagents (e.g., EDC/NHS byproducts)NoneN-hydroxysuccinimide

Experimental Workflows and Characterization

The successful conjugation and characterization of a PEGylated protein is a multi-step process that involves the conjugation reaction followed by purification and a series of analytical techniques to assess the quality of the conjugate.

G cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Protein Protein Solution Conjugation Conjugation Reaction (pH, temp, molar ratio controlled) Protein->Conjugation PEG_Reagent This compound (or other PEG linker) PEG_Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_HPLC SEC-HPLC Purification->SEC_HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec Functional_Assay Functional Assay Purification->Functional_Assay Purity Purity & Aggregation SDS_PAGE->Purity SEC_HPLC->Purity Conjugation_Efficiency Conjugation Efficiency & Degree of PEGylation Mass_Spec->Conjugation_Efficiency Identity Identity & Site of PEGylation Mass_Spec->Identity Activity Biological Activity Functional_Assay->Activity

Caption: General workflow for protein PEGylation and characterization.

Quantitative Data Summary

The following tables summarize key performance indicators for different PEGylation chemistries based on available literature. Direct quantitative comparisons for this compound are limited; therefore, data for similar thioether and amide linkages are presented.

Table 1: Conjugation Efficiency

PEGylation ChemistryTarget ProteinConjugation Efficiency (%)Reference
Maleimide-PEGVHH1-4 PEG moieties per VHH[2]
Maleimide-PEGHemoglobin>80%[3][4]
Mono-sulfone-PEGHemoglobin>80%[3]
Click Chemistry (SPAAC)VHH1 PEG moiety per VHH (controlled)

Note: Conjugation efficiency is highly dependent on reaction conditions and the specific protein.

Table 2: Conjugate Stability in Serum/Presence of Thiols

Linkage TypeConjugateCondition% Conjugate RemainingTimeReference
Thiosuccinimide (from Maleimide)Hemoglobin-PEG1 mM Glutathione, 37°C~70%7 days
Thioether (from Mono-sulfone)Hemoglobin-PEG1 mM Glutathione, 37°C>90%7 days
Thiazine (from N-terminal Cys + Maleimide)Peptide ConjugateGlutathione>20 times more stable than thioetherNot specified

Table 3: Retained Biological Activity

PEGylation Site/MethodProteinRetained Activity (%)Reference
N-terminal PEGylationInterferon-α2a~82%
Lysine PEGylation (random)Interferon-α2a~58%
C-terminal PEGylationInterferon-α2a~93%
GlycoPEGylationInterferon-α2a~65%

Note: Retained activity is highly dependent on the PEGylation site and the size of the PEG chain.

Impact of PEGylation on Protein Function

PEGylation can modulate the biological function of a protein through several mechanisms. The attached PEG chain can act as a steric shield, hindering the interaction of the protein with its binding partners, such as receptors or enzymes. This can lead to a decrease in biological activity. However, this same shielding effect can protect the protein from degradation by proteases, thereby extending its half-life in vivo.

G cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Unmodified_Protein Unmodified Protein Receptor Receptor Unmodified_Protein->Receptor Binding Protease Protease Unmodified_Protein->Protease Degradation PEG_Protein PEGylated Protein Receptor2 Receptor PEG_Protein->Receptor2 Reduced Binding (Steric Hindrance) Protease2 Protease PEG_Protein->Protease2 Shielded from Degradation

Caption: Impact of PEGylation on protein interactions.

Detailed Experimental Protocols

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To assess the apparent molecular weight of the PEGylated protein and estimate the degree of PEGylation.

Methodology:

  • Sample Preparation: Prepare samples of the un-PEGylated protein, the crude conjugation reaction mixture, and the purified conjugate. Mix each sample with 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel in SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used.

  • Analysis: The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a broader band at a higher apparent molecular weight. The shift in molecular weight can be used to estimate the number of attached PEG chains.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To determine the purity of the conjugate and detect the presence of aggregates or unreacted protein.

Methodology:

  • System Setup: Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject a known concentration of the purified conjugate onto the column.

  • Elution and Detection: Elute the sample isocratically and monitor the absorbance at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to different species in the sample based on their hydrodynamic radius. Aggregates will elute first, followed by the PEGylated conjugate, and then any un-PEGylated protein. The peak areas can be used to quantify the purity and the percentage of aggregation.

Mass Spectrometry (MS)

Objective: To confirm the covalent attachment of PEG, determine the precise mass of the conjugate, and identify the site(s) of PEGylation.

Methodology:

  • Sample Preparation: The sample may require desalting and concentration prior to analysis. For site of PEGylation analysis, the protein is typically digested with a protease (e.g., trypsin) to generate peptides.

  • Mass Analysis:

    • Intact Mass Analysis (MALDI-TOF or ESI-MS): The mass of the intact PEGylated protein is measured. The mass difference between the PEGylated and un-PEGylated protein confirms conjugation and can be used to determine the number of attached PEG chains. Due to the polydispersity of PEG, the resulting spectrum often shows a distribution of masses.

    • Peptide Mapping (LC-MS/MS): The peptide fragments from the digested protein are separated by liquid chromatography and analyzed by tandem mass spectrometry. The fragmentation pattern of the PEGylated peptides can be used to identify the specific amino acid residue(s) where the PEG is attached.

Functional Assay

Objective: To assess the biological activity of the PEGylated protein compared to the un-PEGylated protein.

Methodology: The specific protocol for the functional assay will depend on the protein of interest. In general, the assay should measure a key biological function of the protein, such as:

  • Enzyme kinetics: For enzymes, the Michaelis-Menten parameters (Km and Vmax) of the PEGylated and un-PEGylated enzyme can be compared.

  • Receptor binding: For proteins that bind to a receptor, a binding assay (e.g., ELISA, Surface Plasmon Resonance) can be used to determine the binding affinity (Kd) of the PEGylated and un-PEGylated protein.

  • Cell-based assays: For therapeutic proteins, a cell-based assay that measures a downstream biological response (e.g., cell proliferation, apoptosis, cytokine secretion) can be used to compare the potency of the PEGylated and un-PEGylated protein.

By systematically applying these characterization techniques, researchers can gain a comprehensive understanding of the quality and performance of their this compound protein conjugates and make informed decisions in the drug development process.

References

A Comparative Guide to Validating Gold Nanoparticle Functionalization: Thiol-PEG2-acid vs. Citrate Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the effective functionalization of gold nanoparticles (AuNPs) is a critical step in the development of targeted drug delivery systems, diagnostic agents, and therapeutic materials. The choice of surface chemistry not only dictates the stability and biocompatibility of the nanoparticles but also their interaction with biological systems. This guide provides a comprehensive comparison of gold nanoparticles functionalized with Thiol-PEG2-acid against the common alternative of citrate stabilization, supported by experimental data and detailed protocols for validation.

The functionalization of gold nanoparticles with this compound offers significant advantages in terms of stability in physiological media and provides a reactive carboxyl group for further bioconjugation.[1] In contrast, citrate-stabilized AuNPs, while simple to prepare, often suffer from instability in high ionic strength solutions.[2] This guide will delve into the key characterization techniques used to validate successful functionalization and compare the performance of these two surface chemistries.

Comparative Performance Data

Successful functionalization of AuNPs with this compound can be validated by observing distinct changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from various characterization techniques when comparing citrate-stabilized AuNPs with those functionalized with this compound.

Characterization TechniqueParameterCitrate-Stabilized AuNPsThis compound Functionalized AuNPsSignificance of Change
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak (λmax)~520 nm~525-530 nmA red-shift indicates an increase in the local refractive index around the AuNP surface due to the PEG layer.[3][4]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter~20-30 nm (for 20 nm core size)~30-50 nm (for 20 nm core size)An increase in hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface.[5]
Zeta Potential Surface Charge-30 to -50 mV-10 to -20 mVA decrease in the magnitude of the negative charge indicates the displacement of citrate ions and the presence of the less charged PEG layer.

Experimental Protocols

Detailed methodologies for the functionalization and characterization of gold nanoparticles are crucial for reproducible results. The following protocols provide a step-by-step guide for researchers.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace citrate ions on the surface of pre-synthesized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm)

  • This compound (HS-(CH2)2-(O-CH2-CH2)2-O-(CH2)2-COOH)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in DI water.

  • To the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a high molar excess of the PEG ligand.

  • Gently mix the solution and allow it to react for a minimum of 4 hours at room temperature to ensure complete ligand exchange. Some protocols suggest overnight incubation.

  • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Carefully remove the supernatant containing excess PEG and displaced citrate ions.

  • Resuspend the nanoparticle pellet in DI water or a buffer of choice, such as PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound ligands.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage and further characterization.

Protocol 2: Validation of Functionalization using UV-Vis Spectroscopy

This protocol is used to monitor the change in the surface plasmon resonance (SPR) peak of the gold nanoparticles upon functionalization.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Citrate-stabilized AuNPs (as a control)

  • This compound functionalized AuNPs

  • DI water or appropriate buffer

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the wavelength range for scanning, typically from 400 nm to 700 nm for gold nanoparticles.

  • Use DI water or the buffer in which the nanoparticles are suspended as a blank to calibrate the instrument.

  • Measure the absorbance spectrum of the initial citrate-stabilized AuNP solution.

  • Record the wavelength of the maximum absorbance (λmax), which corresponds to the SPR peak.

  • Thoroughly clean the cuvette and then measure the absorbance spectrum of the purified this compound functionalized AuNPs.

  • Record the λmax of the functionalized AuNPs.

  • A red-shift (increase in wavelength) of the λmax for the functionalized AuNPs compared to the citrate-stabilized AuNPs indicates successful surface modification.

Protocol 3: Validation of Functionalization using Dynamic Light Scattering (DLS)

This protocol measures the hydrodynamic diameter of the nanoparticles to confirm the addition of the PEG layer.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or quartz cuvettes

  • Citrate-stabilized AuNPs (as a control)

  • This compound functionalized AuNPs

  • DI water or appropriate buffer

Procedure:

  • Ensure the DLS instrument is powered on and has equilibrated to the desired temperature.

  • Filter the nanoparticle solutions through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

  • Pipette the filtered citrate-stabilized AuNP solution into a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement to determine the average hydrodynamic diameter and polydispersity index (PDI).

  • Repeat the measurement with the filtered this compound functionalized AuNP solution.

  • An increase in the average hydrodynamic diameter for the functionalized nanoparticles compared to the citrate-stabilized ones confirms the presence of the PEG layer on the surface.

Protocol 4: Validation of Functionalization using Zeta Potential Measurement

This protocol assesses the change in surface charge of the nanoparticles, providing further evidence of ligand exchange.

Materials:

  • Zeta potential analyzer

  • Disposable folded capillary cells or appropriate measurement cells

  • Citrate-stabilized AuNPs (as a control)

  • This compound functionalized AuNPs

  • DI water or a low ionic strength buffer

Procedure:

  • Prepare the nanoparticle samples in DI water or a buffer with low ionic strength, as high salt concentrations can compress the electrical double layer and affect the measurement.

  • Load the citrate-stabilized AuNP sample into the measurement cell, ensuring no air bubbles are present.

  • Place the cell into the instrument and perform the zeta potential measurement.

  • Record the average zeta potential value.

  • Repeat the measurement with the this compound functionalized AuNPs.

  • A successful functionalization is indicated by a significant change in the zeta potential, typically becoming less negative as the negatively charged citrate ions are replaced by the less charged this compound molecules.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparison between the two types of nanoparticles, the following diagrams have been generated using Graphviz.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_validation Validation start Start with HAuCl4 Solution reduction Citrate Reduction start->reduction citrate_au Citrate-Stabilized AuNPs reduction->citrate_au peg_add Add this compound citrate_au->peg_add incubation Incubate peg_add->incubation purification Purify (Centrifugation) incubation->purification peg_au This compound Functionalized AuNPs purification->peg_au uv_vis UV-Vis Spectroscopy peg_au->uv_vis dls DLS peg_au->dls zeta Zeta Potential peg_au->zeta

Caption: Experimental workflow for functionalization and validation.

G cluster_citrate Citrate-Stabilized AuNPs cluster_peg This compound Functionalized AuNPs citrate_stability Low Stability in High Salt comparison vs. citrate_stability->comparison citrate_surface Highly Negative Surface Charge citrate_surface->comparison citrate_reactivity Limited Direct Bioconjugation citrate_reactivity->comparison peg_stability High Stability in Physiological Media peg_surface Near-Neutral Surface Charge peg_reactivity Carboxyl Group for Bioconjugation comparison->peg_stability comparison->peg_surface comparison->peg_reactivity

Caption: Comparison of nanoparticle properties.

References

A Comparative Guide to the Mass Spectrometry Analysis of Thiol-PEG2-Acid Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is paramount in the development of novel therapeutics and diagnostics. Thiol-PEG2-acid is a popular linker used to connect molecules, and its incorporation requires rigorous analytical validation to ensure the identity, purity, and stability of the final product. Mass spectrometry (MS) stands as a cornerstone for the in-depth analysis of these bioconjugates, providing detailed molecular weight information and structural insights. However, a comprehensive analytical strategy often involves complementary techniques to assess different quality attributes.

This guide provides an objective comparison of mass spectrometry techniques, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), with alternative analytical methods such as Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC). This comparison is supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical methods for their this compound bioconjugates.

Quantitative Performance Comparison

The selection of an analytical technique is often guided by its quantitative performance. The following tables summarize key performance metrics for mass spectrometry and alternative methods in the context of bioconjugate analysis.

Table 1: Mass Spectrometry Techniques

ParameterMALDI-TOF MSESI-MS
Primary Information Molecular Weight, HeterogeneityMolecular Weight, Structural Information
Mass Accuracy High for average molecular weight± 0.01% for proteins
Resolution Sufficient to resolve oligomers (m/Δm of ~500 for a 20 kDa PEGylated peptide)[1]High resolution can be achieved
Sensitivity HighFemtomole quantities in microliter volumes[2]
Limit of Detection (LOD) Not typically used for absolute quantificationHigh pg/mL range for signature peptides[3]
Limit of Quantitation (LOQ) Not typically used for absolute quantification1-10 ng/mL range for signature peptides in plasma[3]
Key Advantages Tolerant to complex mixtures, provides rapid analysis of average molecular weight and distribution.[4]Amenable to coupling with liquid chromatography (LC) for complex mixture analysis, provides structural information through fragmentation.
Key Limitations Can be less accurate for quantification compared to other methods.Can be suppressed by salts and other matrix components, complex spectra for heterogeneous samples.

Table 2: Alternative Analytical Techniques

ParameterSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Primary Information Purity (Aggregates, Fragments)Purity, Drug-to-Antibody Ratio (DAR) Distribution
Resolution Baseline resolution of monomer, dimer, and higher-order aggregates.Separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).
Purity Assessment Can quantify monomer purity (e.g., >99%) and aggregate levels.Provides relative quantification of different DAR species.
Limit of Detection (LOD) 3.125 µg/mL for PEG GCSF.Dependent on detector and analyte.
Limit of Quantitation (LOQ) 12.5 µg/mL for PEG GCSF.Dependent on detector and analyte.
Key Advantages Robust method for quantifying aggregates and fragments under native conditions.Orthogonal to SEC, separates based on hydrophobicity, ideal for DAR analysis of cysteine-linked conjugates.
Key Limitations Limited resolution for species of similar size, potential for non-specific interactions.Can be sensitive to salt concentration and mobile phase composition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the key analytical techniques discussed.

Mass Spectrometry Protocols

1. MALDI-TOF Mass Spectrometry for Average Molecular Weight Determination

This protocol is suitable for determining the average degree of PEGylation of a model protein conjugated with this compound.

  • Sample Preparation:

    • Prepare the bioconjugate sample at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid).

    • Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be utilized.

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.

    • Add 1 µL of the sample solution to the matrix spot and allow it to co-crystallize at room temperature.

  • MS Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.

    • Acquire spectra over an appropriate m/z range to encompass the unconjugated protein and the various PEGylated species.

    • The average molecular weight and the distribution of PEGylated species can be determined from the resulting spectrum. The number of attached PEG molecules can be calculated from the mass shift relative to the unconjugated protein.

2. LC-ESI-MS for Intact Mass Analysis and Purity Assessment

This protocol describes the analysis of an intact this compound bioconjugate using liquid chromatography coupled to an electrospray ionization mass spectrometer.

  • Sample Preparation:

    • Prepare the bioconjugate sample at a concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).

  • LC-MS System:

    • LC System: An HPLC or UPLC system.

    • Column: A reversed-phase column suitable for large molecules (e.g., C4, 300 Å pore size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the bioconjugate (e.g., 20-80% B over 15 minutes).

    • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS Analysis:

    • Acquire data in positive ion mode over an m/z range that covers the expected charge states of the bioconjugate.

    • The raw data, which consists of a series of multiply charged ions, is then deconvoluted to obtain the zero-charge mass spectrum, revealing the molecular weights of the different species in the sample.

Alternative Technique Protocols

3. Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

This protocol is designed to assess the purity of a this compound bioconjugate by separating aggregates and fragments from the monomeric form.

  • HPLC System:

    • LC System: An HPLC or UPLC system with a UV detector.

    • Column: A size exclusion column with a pore size appropriate for the molecular weight of the bioconjugate (e.g., 150 Å or 300 Å).

    • Mobile Phase: A phosphate-based buffer, typically at physiological pH (e.g., 150 mM Sodium Phosphate, pH 7.0).

    • Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis:

    • Inject an appropriate volume of the sample (e.g., 20 µL of a 1-2 mg/mL solution).

    • Monitor the chromatogram for peaks corresponding to aggregates (eluting earlier), the monomer, and fragments (eluting later).

    • The relative percentage of each species can be calculated from the peak areas.

4. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination

This protocol is suitable for determining the drug-to-antibody ratio (DAR) of a this compound conjugated to an antibody.

  • HPLC System:

    • LC System: An HPLC or UPLC system with a UV detector.

    • Column: A HIC column (e.g., Butyl or Polyamide chemistry).

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Gradient: A decreasing salt gradient (e.g., 0-100% B over 20 minutes) to elute species with increasing hydrophobicity.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Analysis:

    • Inject the sample prepared in a high-salt buffer to ensure binding to the column.

    • The different DAR species will elute based on their hydrophobicity, with higher DAR species eluting later.

    • The weighted average DAR can be calculated from the relative peak areas of the different species.

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear visual representation of the analytical processes.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Bioconjugate Sample Dilution Dilution / Desalting Sample->Dilution Matrix Matrix Co-crystallization (MALDI) LC Liquid Chromatography (for ESI) Dilution->LC ESI MS Mass Spectrometer (MALDI-TOF or ESI) Matrix->MS MALDI LC->MS Detector Detector MS->Detector Processing Data Acquisition & Processing Detector->Processing Deconvolution Deconvolution (for ESI) Processing->Deconvolution Results Molecular Weight & Heterogeneity Processing->Results MALDI Deconvolution->Results

Caption: Mass Spectrometry workflow for this compound bioconjugate analysis.

Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection_analysis Detection & Analysis Sample Bioconjugate Sample Buffer Buffer Exchange / Dilution Sample->Buffer Injection Injection Buffer->Injection Column HPLC Column (SEC or HIC) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Detector UV Detector Elution->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Analysis (Purity / DAR) Chromatogram->Analysis

Caption: General HPLC workflow for SEC and HIC analysis of bioconjugates.

By leveraging the strengths of both high-resolution mass spectrometry and complementary chromatographic techniques, researchers can achieve a comprehensive understanding of their this compound bioconjugates, ensuring the development of safe and effective products.

References

A Researcher's Guide to Analyzing Thiol-PEG2-Acid Conjugation Reactions: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for monitoring Thiol-PEG2-acid conjugation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate an informed choice of methodology for characterizing these critical bioconjugates.

The covalent attachment of polyethylene glycol (PEG) chains to molecules, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides, proteins, and other biomolecules. This compound is a heterobifunctional linker that offers versatile conjugation strategies. Its thiol group can react with moieties like maleimides, while its carboxylic acid group can be activated to form stable amide bonds with primary amines.[1] Accurate monitoring of these conjugation reactions is crucial to ensure the quality, efficacy, and safety of the final product. HPLC is a cornerstone technique for this purpose, offering robust separation and quantification of reactants and products.[2]

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Capillary Electrophoresis (CE) offer complementary information. The choice of analytical method depends on the specific requirements of the analysis, such as the need for molecular weight confirmation, separation of closely related species, or high-throughput screening.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC, MALDI-TOF MS, and Capillary Electrophoresis in the context of this compound conjugation analysis.

FeatureHPLC (UV Detection)MALDI-TOF MSCapillary Electrophoresis (CE)
Primary Measurement Retention Time & Peak Area (Quantitative)Mass-to-Charge Ratio (Molecular Weight)Migration Time & Peak Area (Quantitative)
Accuracy High for quantification with proper calibrationHigh for average molecular weight determination.[3]High for separation of charged species
Precision (RSD) Typically <2%Can have higher variability for quantificationExcellent for migration times, variable for peak areas
Sensitivity Moderate to High (ng range)High (fmol to amol range)High (pg to fg range), but limited by injection volume[4]
Resolution Good to ExcellentGood for resolving PEG oligomersExcellent for resolving species with different charge-to-size ratios
Throughput ModerateHighHigh
Information Provided Purity, quantity of reactants and productsMolecular weight of conjugate, degree of PEGylationPurity, separation of isomers and charged variants
Instrumentation Cost ModerateHighModerate

Experimental Protocols

Detailed methodologies for analyzing this compound conjugation reactions are provided below. The example focuses on the conjugation of this compound to a cysteine-containing peptide via maleimide chemistry and analysis by RP-HPLC, with comparative analysis by SEC-HPLC and MALDI-TOF MS.

This compound Conjugation to a Cysteine-Containing Peptide

This protocol outlines the conjugation of a maleimide-activated peptide with this compound.

Materials:

  • Cysteine-containing peptide with a maleimide group

  • This compound

  • Phosphate buffer (100 mM, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the maleimide-activated peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.

  • If the peptide has formed disulfide dimers, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Dissolve the this compound in the phosphate buffer.

  • Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using RP-HPLC.

Analytical Methods

1. Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will cause the conjugated peptide to elute earlier than the more hydrophobic unconjugated peptide.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25-30 °C

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The percentage of conjugation can be calculated by integrating the peak areas of the conjugated and unconjugated species.

2. Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius (size). The PEGylated conjugate will be larger than the unconjugated peptide and will therefore elute earlier.

  • Column: SEC column with an appropriate molecular weight range (e.g., for peptides and small proteins).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The chromatogram will show distinct peaks for the conjugate, unconjugated peptide, and any aggregates.

3. MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a direct measurement of the molecular weight of the reaction components, confirming the successful conjugation and determining the degree of PEGylation.

  • Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid are commonly used for peptides and proteins.

  • Sample Preparation: Mix the reaction aliquot with the matrix solution on the MALDI target plate and allow it to dry.

  • Instrumentation: Operate the mass spectrometer in linear or reflector mode, depending on the required mass accuracy.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the unconjugated peptide and a new peak or a distribution of peaks at a higher mass corresponding to the PEGylated conjugate. The mass difference will confirm the addition of the this compound linker.

Visualizing the Workflow and Reaction

To better illustrate the processes, the following diagrams were generated using Graphviz.

Thiol_PEG2_Acid_Conjugation_Reaction cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Thiol_PEG2_Acid This compound HS-(CH2)2-O-(CH2)2-O-CH2-COOH Reaction Coupling Chemistry (e.g., Thiol-Maleimide or EDC/NHS Amide Coupling) Thiol_PEG2_Acid->Reaction Molecule Target Molecule (e.g., with Maleimide or Amine group) Molecule->Reaction Conjugate This compound Conjugate Reaction->Conjugate Byproducts Unreacted Starting Materials & Reaction Byproducts Reaction->Byproducts

Caption: Chemical pathway of this compound conjugation.

HPLC_Analysis_Workflow Start Conjugation Reaction Mixture Sample_Prep Sample Preparation (Dilution, Filtration) Start->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Separation Chromatographic Separation (RP-HPLC or SEC) HPLC_System->Separation Detection Detection (UV, MS, etc.) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis End Results (Purity, Conjugation Efficiency) Data_Analysis->End

Caption: Experimental workflow for HPLC analysis.

Conclusion

The analysis of this compound conjugation reactions requires robust and reliable analytical methods. HPLC, particularly RP-HPLC and SEC, stands out as a versatile and quantitative technique for monitoring reaction progress and assessing the purity of the final conjugate. For comprehensive characterization, coupling HPLC with mass spectrometry or employing complementary techniques like MALDI-TOF MS and Capillary Electrophoresis is highly recommended. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately characterize their this compound conjugates, ensuring the quality and consistency of these important biomolecules.

References

A Researcher's Guide to Analyzing Thiol-PEG2-acid Coated Nanoparticles: DLS vs. TEM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate characterization of nanoparticles is paramount to ensuring their efficacy and safety. When nanoparticles are functionalized with coatings like Thiol-PEG2-acid, understanding their size, shape, and aggregation state becomes critical. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two of the most powerful and commonly employed techniques for this purpose. This guide provides an objective comparison of their capabilities in analyzing this compound coated nanoparticles, supported by experimental data and detailed protocols.

DLS vs. TEM: A Head-to-Head Comparison

The fundamental difference between DLS and TEM lies in what they measure. DLS determines the hydrodynamic diameter of nanoparticles as they move in a suspension, which includes the nanoparticle core, the polymer coating (this compound), and a layer of solvent associated with the particle's surface.[1][2][3][4] In contrast, TEM provides a direct visualization of the nanoparticles, allowing for the measurement of the core diameter of the electron-dense core material.[5] This distinction is crucial when analyzing coated nanoparticles, as the hydrodynamic diameter measured by DLS is expected to be significantly larger than the core diameter observed with TEM.

The presence of the this compound coating contributes to this difference in several ways. The thiol group ensures a strong attachment of the PEG linker to the nanoparticle surface, while the hydrophilic PEG chain extends into the surrounding medium, increasing the particle's effective size in solution. The terminal carboxylic acid group can also influence the hydrodynamic diameter, particularly in response to changes in the pH of the suspension.

Here is a summary of the key differences and typical data obtained from DLS and TEM analysis of Thiol-PEG-COOH functionalized gold nanoparticles:

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Principle Measures fluctuations in scattered light due to Brownian motion to determine hydrodynamic diameter.Transmits a beam of electrons through a thin sample to create a high-resolution image.
Measured Parameter Hydrodynamic Diameter (Core + Coating + Solvent Layer)Core Diameter
Sample State Suspension in a liquid medium.Dried on a solid substrate (TEM grid).
Information Provided Size distribution (intensity-weighted), Polydispersity Index (PDI), Zeta Potential.Morphology, core size distribution (number-weighted), visualization of coating (with appropriate staining).
Typical Size Data 35.4 ± 0.3 nm (Z-average diameter)14.3 ± 0.9 nm (Core diameter)
Polydispersity PDI: < 0.2 indicates a monodisperse sample.Visual assessment of size and shape uniformity from images.
Advantages Fast, non-invasive, provides information on colloidal stability.Direct visualization, provides morphological information, high resolution.
Limitations Sensitive to large particles and aggregates, assumes spherical shape.Requires sample drying which can introduce artifacts, complex sample preparation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of this compound coated nanoparticles using DLS and TEM.

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation:

    • Disperse the this compound coated nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of approximately 0.1 to 1.0 mg/mL. The choice of buffer and its pH is critical due to the terminal carboxylic acid group of the PEG chain, which can influence the surface charge and hydrodynamic size. It is recommended to perform measurements at a physiologically relevant pH (e.g., 7.4).

    • To ensure a homogenous dispersion and break up any loose aggregates, sonicate the sample for 5-10 minutes in a bath sonicator.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.

  • Instrument Setup and Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Rinse a clean cuvette with the filtered sample solution before filling it with the sample.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes before starting the measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Transmission Electron Microscopy (TEM) Protocol
  • Grid Preparation:

    • Use carbon-coated copper TEM grids (200-400 mesh).

    • To enhance the hydrophilicity of the carbon surface and improve sample adhesion, it is recommended to glow-discharge the grids immediately before use.

  • Sample Application:

    • Dilute the this compound coated nanoparticle suspension in deionized water to a concentration of approximately 0.1 mg/mL. Sonication can be used to ensure good dispersion.

    • Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the carbon-coated side of the TEM grid.

    • Allow the nanoparticles to adsorb to the grid surface for 1-2 minutes.

  • Negative Staining (for visualizing the PEG shell):

    • Gently blot the excess nanoparticle suspension from the grid using the edge of a piece of filter paper.

    • Immediately place the grid (sample side down) onto a droplet of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds. Note that uranyl acetate is acidic and may not be suitable for all samples.

    • Carefully blot away the excess stain.

  • Drying and Imaging:

    • Allow the grid to air-dry completely before inserting it into the TEM.

    • Acquire images at various magnifications to assess the overall distribution and individual particle morphology.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the core diameter of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows for DLS and TEM analysis.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis start Start: Nanoparticle Suspension disperse Disperse in Buffer (e.g., PBS pH 7.4) start->disperse sonicate Sonicate (5-10 min) disperse->sonicate filter Filter (0.22 µm) sonicate->filter cuvette Transfer to Cuvette filter->cuvette equilibrate Equilibrate in DLS (2 min) cuvette->equilibrate measure Acquire Data (3x) equilibrate->measure analyze Calculate Hydrodynamic Diameter & PDI measure->analyze end End: Size & Polydispersity analyze->end TEM_Workflow cluster_prep Sample Preparation cluster_staining Negative Staining cluster_imaging Imaging & Analysis start Start: Nanoparticle Suspension dilute Dilute in DI Water start->dilute sonicate Sonicate dilute->sonicate apply Apply Sample to Grid sonicate->apply glow_discharge Glow-Discharge TEM Grid glow_discharge->apply blot1 Blot Excess Sample apply->blot1 stain Apply Negative Stain (e.g., Uranyl Acetate) blot1->stain blot2 Blot Excess Stain stain->blot2 dry Air-Dry Grid blot2->dry image Acquire TEM Images dry->image analyze Measure Core Diameter (ImageJ) image->analyze end End: Size, Morphology & Distribution analyze->end

References

A Head-to-Head Comparison of Thiol-PEG2-acid and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and toxicity. The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison of two commonly employed linkers: the hydrophilic, flexible Thiol-PEG2-acid linker and the more rigid, non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is supported by a summary of available experimental data, detailed experimental protocols, and visualizations of key concepts to aid researchers in making informed decisions for their ADC programs.

Structural and Functional Overview

This compound and SMCC linkers differ significantly in their chemical structure, which in turn dictates their physicochemical properties and mechanism of action within an ADC.

This compound is a hetero-bifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, connected by a short polyethylene glycol (PEG) spacer. The thiol group readily reacts with maleimide moieties on a payload, while the carboxylic acid can be activated to form a stable amide bond with lysine residues on the antibody. The PEG spacer imparts hydrophilicity to the ADC, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[1]

SMCC is a classic non-cleavable linker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like lysine residues) on the antibody, and the maleimide group reacts with thiol groups on the cytotoxic payload, forming a stable thioether bond.[] The release of the payload from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]

Linker_Structures cluster_Thiol_PEG2_acid This compound Linker Structure cluster_SMCC SMCC Linker Structure Thiol_PEG2_acid_structure Thiol_PEG2_acid_structure SMCC_structure SMCC_structure

Chemical structures of this compound and SMCC linkers.

Quantitative Data Summary

Direct head-to-head comparative studies with identical antibodies and payloads for this compound and SMCC linkers are limited in publicly available literature. The following table summarizes representative data from different studies to provide a comparative perspective on their performance. It is important to note that these values can be influenced by the specific antibody, payload, and experimental conditions.

Performance MetricThiol-Reactive Linker (Maleamic Methyl Ester) ADCSMCC Linker ADCKey Observations
Plasma Stability ~3.8% payload loss after 14 days in albumin solution[4]Generally high stability, with some studies showing <1% payload loss over 7 days in human plasmaBoth linkers can form stable ADCs. The stability of the thiol-maleimide linkage in SMCC can be susceptible to retro-Michael reaction, leading to premature drug release, though this is often minimal in human plasma. The maleamic methyl ester-based linker, a derivative for thiol conjugation, demonstrates high stability.
In Vitro Cytotoxicity (IC50) Potent activity in HER2+ cell lines (e.g., SK-BR-3, BT-474)Potent activity in relevant antigen-positive cell lines (e.g., low pM for PBD payloads)Both linkers can be used to construct highly potent ADCs. The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery.
In Vivo Efficacy Complete tumor regression at 2.5 mg/kg in a xenograft modelSignificant tumor growth inhibition in various xenograft modelsADCs constructed with both types of linkers have demonstrated significant anti-tumor activity in preclinical models.
Safety/Tolerability Maximum Tolerated Dose (MTD) increased by 40 mg/kg compared to traditional maleimide ADCGenerally well-tolerated in preclinical studies, with toxicity profiles largely dependent on the payloadThe improved stability and hydrophilicity of PEGylated thiol linkers may contribute to an improved safety profile.
Immunogenicity PEGylation is known to reduce the immunogenicity of therapeutic proteinsThe linker and payload can contribute to the immunogenicity of the ADCWhile clinical data is limited, the inherent properties of PEG suggest a potentially lower immunogenic risk for this compound linkers compared to the more hydrophobic SMCC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.

ADC Conjugation Workflow

The conjugation of a cytotoxic payload to an antibody using either this compound or SMCC linkers involves a series of well-defined steps.

ADC_Conjugation_Workflow cluster_Thiol_PEG2 This compound Conjugation cluster_SMCC SMCC Conjugation A1 Antibody D1 React Activated Linker with Antibody Lysines A1->D1 B1 Activate this compound (e.g., with EDC/NHS) C1 Activated Linker B1->C1 C1->D1 E1 Antibody-Linker Intermediate D1->E1 G1 React Antibody-Linker with Maleimide-Payload E1->G1 F1 Payload with Maleimide F1->G1 H1 Purified this compound ADC G1->H1 A2 Antibody B2 React SMCC with Antibody Lysines A2->B2 C2 Antibody-SMCC Intermediate B2->C2 E2 React Antibody-SMCC with Thiolated Payload C2->E2 D2 Thiolated Payload D2->E2 F2 Purified SMCC ADC E2->F2

A simplified workflow for ADC conjugation with this compound and SMCC linkers.
Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Separate the ADC from plasma components using affinity chromatography (e.g., Protein A beads).

  • Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Calculate the percentage of payload release over time to determine the plasma half-life of the ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.

Signaling Pathways and Mechanism of Action

The ultimate efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload.

ADC_Internalization_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Thiol_PEG2_Release This compound Linker cluster_SMCC_Release SMCC Linker ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor-Specific Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity Thiol_PEG2_Release_Node Payload release via proteolytic degradation of the antibody Payload_Release->Thiol_PEG2_Release_Node SMCC_Release_Node Payload release via proteolytic degradation of the antibody Payload_Release->SMCC_Release_Node

References

The Double-Edged Sword of Discretion: A Comparative Guide to Short PEG Linkers like Thiol-PEG2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of success. Among the diverse array of available linkers, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of bioconjugates. While long PEG chains have been traditionally used to enhance solubility and extend circulation half-life, a growing body of evidence highlights the distinct advantages of short PEG linkers, such as Thiol-PEG2-acid. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their pursuit of more effective and safer targeted therapies.

The Merits of Brevity: Advantages of Short PEG Linkers

Short PEG linkers, exemplified by this compound, offer a unique set of properties that can be highly advantageous in specific bioconjugation applications.[1] These linkers are heterobifunctional, featuring a thiol group reactive towards maleimides and other thiol-reactive moieties, and a carboxylic acid for conjugation to amines.[2] The short, discrete PEG chain (in this case, two ethylene glycol units) imparts several key benefits.

One of the primary advantages of shorter PEG linkers is their potential to enhance the stability of the resulting ADC.[3] While longer PEG chains are excellent at solubilizing hydrophobic payloads, they can sometimes lead to increased aggregation of the final conjugate.[3] In contrast, a shorter PEG spacer, like the one in this compound, can effectively mitigate aggregation without the added steric hindrance of a long polymer chain.[3] This can lead to more homogenous and stable ADC preparations.

Furthermore, the length of the PEG linker can influence the in vitro potency of an ADC. While longer linkers can sometimes decrease the cytotoxic effect of the payload, shorter linkers may facilitate more efficient drug release and action within the target cell. However, this is a trade-off, as longer linkers generally improve the pharmacokinetic profile of the ADC.

A Tale of Two Chains: Short vs. Long PEG Linkers in Performance

The decision to employ a short or long PEG linker is a nuanced one, involving a careful balance of competing factors. The optimal choice is often specific to the antibody, the payload, and the therapeutic goal.

Quantitative Data Comparison

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability

PEG Linker LengthTypical DAR AchievedAggregation (%)Key Observations
Short (e.g., PEG2, PEG4) 3.5 - 4.0< 5%Shorter linkers can lead to more efficient conjugation and lower aggregation, especially with less hydrophobic payloads.
Medium (e.g., PEG8) 2.4 - 3.9VariableOften represents a balance between solubility and stability. A PEG8 linker has been identified as a critical threshold for minimizing plasma clearance.
Long (e.g., PEG12, PEG24) 2.7 - 3.0Can be higherLonger linkers can sometimes lead to increased aggregation, but are effective at solubilizing highly hydrophobic payloads.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Linker LengthADC Construct (Example)Cell LineIC50 (nM)General Trend
Short (e.g., PEG2) anti-HER2-MMAESK-BR-3LowerShorter linkers can sometimes result in higher in vitro potency.
Long (e.g., PEG12) anti-HER2-MMAESK-BR-3HigherLonger linkers may slightly decrease in vitro cytotoxicity.

Table 3: Effect of PEG Linker Length on Pharmacokinetic (PK) Parameters

PEG Linker LengthClearance Rate (Relative)Half-life (Relative)General Trend
Short (e.g., < PEG8) HigherShorterADCs with linkers shorter than PEG8 tend to have more rapid clearance.
Long (e.g., ≥ PEG8) LowerLongerLonger PEG chains generally improve the pharmacokinetic profile, leading to extended circulation time.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_ADC General Structure of a Thiol-PEG-acid ADC Antibody Antibody Linker Thiol-PEGn-acid Linker Antibody->Linker Thiol-Maleimide Conjugation Payload Cytotoxic Payload Linker->Payload Amide Bond

General structure of a PEGylated Antibody-Drug Conjugate.

cluster_workflow ADC Conjugation and Characterization Workflow start Start reduction Antibody Reduction (e.g., with TCEP) start->reduction conjugation Conjugation with Thiol-PEG-acid-Payload reduction->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization invitro In Vitro Assays (Cytotoxicity) characterization->invitro invivo In Vivo Studies (Pharmacokinetics) characterization->invivo end End invitro->end invivo->end

Experimental workflow for ADC development.

cluster_tradeoffs PEG Linker Length Trade-offs cluster_short Short PEG Linkers (e.g., this compound) cluster_long Long PEG Linkers (e.g., Thiol-PEG12-acid) linker stability Higher Stability (Lower Aggregation) solubility Enhanced Solubility of Hydrophobic Payloads potency Potentially Higher In Vitro Potency pk_short Poorer Pharmacokinetics (Faster Clearance) pk_long Improved Pharmacokinetics (Slower Clearance) potency_long Potentially Lower In Vitro Potency

Balancing properties of short and long PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Conjugation of Thiol-PEG-acid Linker to an Antibody

This protocol describes the conjugation of a pre-formed drug-linker construct (Payload-CO-PEGn-SH) to a monoclonal antibody via maleimide chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Thiol-PEGn-acid linker pre-conjugated to the payload.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: N-acetylcysteine.

  • Purification system: Size-Exclusion Chromatography (SEC).

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the Thiol-PEGn-acid-payload construct to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of the linker-payload).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other reagents using an SEC column equilibrated with a suitable formulation buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC onto an HIC column.

  • Elute with a decreasing salt gradient.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with higher drug loading.

  • Calculate the average DAR by integrating the peak areas and applying a weighted average formula.

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).

  • Antigen-negative control cell line.

  • Cell culture medium and supplements.

  • ADC and unconjugated antibody controls.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 4: Pharmacokinetic (PK) Study in Rodents

Procedure:

  • Animal Model:

    • Use healthy mice or rats for the study.

  • Administration:

    • Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing:

    • Isolate plasma from the blood samples.

  • Quantification:

    • Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis:

    • Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.

Conclusion

The selection of a PEG linker is a critical step in the design of antibody-drug conjugates, with the length of the PEG chain playing a pivotal role in the final properties of the therapeutic. Short PEG linkers, such as this compound, offer distinct advantages in terms of ADC stability and potentially higher in vitro potency. However, these benefits must be weighed against the generally superior pharmacokinetic profiles conferred by longer PEG linkers.

The optimal PEG linker length is not universal but is instead dependent on the specific characteristics of the antibody, the hydrophobicity of the payload, and the desired therapeutic outcome. A systematic evaluation of a series of ADCs with varying PEG linker lengths, using the experimental protocols outlined in this guide, is the most effective approach to identifying the ideal linker for a given application. By carefully considering the trade-offs between stability, potency, and pharmacokinetics, researchers can rationally design the next generation of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to Bioconjugation: Alternatives to Thiol-PEG2-acid Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. While Thiol-PEG2-acid is a valuable tool, a range of alternative crosslinkers offers distinct advantages in terms of reaction kinetics, stability, and specificity. This guide provides an objective comparison of this compound with popular alternatives, including those based on maleimide chemistry and bioorthogonal "click chemistry" reactions such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA).

Data Presentation: A Head-to-Head Comparison of Crosslinkers

The following table summarizes the key performance characteristics of various crosslinker types. It is important to note that direct head-to-head comparisons across all linkers under identical experimental conditions are not always available in published literature. The data presented here is a synthesis of findings from various sources to provide a comparative overview.

Crosslinker Type Reactive Groups Reaction Mechanism Reaction Speed Linkage Stability Key Advantages Key Disadvantages
Thiol-PEG-acid Thiol (-SH) and Carboxylic Acid (-COOH)Thiol-disulfide exchange or Michael addition & Amide bond formationModerateReversible disulfide or stable thioetherVersatile for targeting cysteines and lysinesDisulfide linkage is reversible in reducing environments
Maleimide-PEG-acid Maleimide and Carboxylic Acid (-COOH)Michael addition & Amide bond formationFastModerately stable; susceptible to retro-Michael reaction and hydrolysis[1][2]High specificity for thiols at pH 6.5-7.5[3]Thioether bond can undergo thiol exchange, leading to payload loss[4][5]
DBCO-PEG-acid Dibenzocyclooctyne (DBCO) and Carboxylic Acid (-COOH)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)FastHighly Stable TriazoleBioorthogonal, no catalyst needed, high efficiencyCan be slower than IEDDA reactions
Methyltetrazine-PEG-acid Methyltetrazine (Tz) and Carboxylic Acid (-COOH)Inverse-Electron-Demand Diels-Alder (IEDDA)Very FastHighly Stable DihydropyridazineExtremely fast kinetics, bioorthogonal, highly selectiveTetrazine can have stability issues under certain conditions
TCO-PEG-acid Trans-cyclooctene (TCO) and Carboxylic Acid (-COOH)Inverse-Electron-Demand Diels-Alder (IEDDA)Very FastHighly Stable DihydropyridazineExceptionally fast kinetics, bioorthogonalTCO can be prone to isomerization to the less reactive cis-isomer

Experimental Protocols

Detailed methodologies for the key experiments involving these crosslinkers are provided below.

Protocol 1: Protein Conjugation with Maleimide-PEG-acid

This protocol describes the conjugation of a Maleimide-PEG-acid linker to a protein with available thiol groups (e.g., from cysteine residues).

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG-acid

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.

  • Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG-acid in anhydrous DMSO or DMF.

  • Conjugation: Add a 10-20 fold molar excess of the Maleimide-PEG-acid solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Two-Step Protein Conjugation with DBCO-PEG-acid (SPAAC)

This protocol outlines the conjugation of a DBCO-PEG-acid to a protein's primary amines, followed by a SPAAC reaction with an azide-containing molecule.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-acid

  • EDC and NHS (or Sulfo-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-containing molecule

  • Desalting column

Procedure: Step 1: DBCO-PEG-acid Conjugation to Protein

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of DBCO-PEG-acid in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS).

  • Activation of Carboxylic Acid: In a microcentrifuge tube, mix DBCO-PEG-acid with a 1.5 to 2-fold molar excess of both EDC and NHS in an appropriate reaction buffer. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein: Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume unreacted NHS esters.

  • Purification: Purify the DBCO-labeled protein using a desalting column.

Step 2: SPAAC Reaction

  • Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of one reactant is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

  • Final Purification: If necessary, purify the final conjugate to remove excess azide-containing molecules.

Protocol 3: Two-Step Protein Conjugation with Methyltetrazine-PEG-acid (IEDDA)

This protocol details the conjugation of a Methyltetrazine-PEG-acid to a protein's primary amines, followed by an IEDDA reaction with a TCO-containing molecule.

Materials:

  • Antibody solution (2-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Me-Tz-PEG4-COOH

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 50 mM Glycine)

  • TCO-containing molecule

  • Desalting column

Procedure: Step 1: Methyltetrazine-PEG-acid Conjugation to Protein

  • Reagent Preparation: Prepare a 10 mM stock solution of Me-Tz-PEG4-COOH in anhydrous DMSO. Prepare fresh 100 mM stock solutions of EDC and NHS.

  • Activation and Conjugation: In a microcentrifuge tube, combine the Me-Tz-PEG4-COOH stock solution with EDC and NHS stock solutions (a 1:5:10 molar ratio of Me-Tz-PEG4-COOH:EDC:NHS is a possible starting point). Incubate for 15-30 minutes at room temperature. Add this activation mixture to the antibody solution (a 10-20 fold molar excess of linker to antibody is a common starting point).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification: Quench the reaction with the quenching buffer. Purify the tetrazine-modified antibody using a desalting column.

Step 2: IEDDA Reaction

  • Reaction Setup: Add the TCO-containing molecule to the purified tetrazine-modified antibody. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Final Purification: Purify the final conjugate using a suitable method like size exclusion chromatography.

Visualizations

Chemical Reaction Mechanisms

G cluster_thiol Thiol-Maleimide Addition cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Thiol Protein-SH Thioether Protein-S-Linker (Stable Thioether) Thiol->Thioether pH 6.5-7.5 Maleimide Maleimide-Linker Maleimide->Thioether DBCO Protein-DBCO Triazole Protein-Triazole-Linker (Highly Stable) DBCO->Triazole Copper-free Azide Azide-Linker Azide->Triazole Tetrazine Protein-Tetrazine Dihydropyridazine Protein-Dihydropyridazine-Linker (Highly Stable) Tetrazine->Dihydropyridazine Bioorthogonal TCO TCO-Linker TCO->Dihydropyridazine

Caption: Reaction mechanisms of common bioconjugation chemistries.

General Bioconjugation Workflow

G A 1. Biomolecule Preparation (e.g., Protein, Antibody) Buffer exchange, reduction (if needed) B 2. Crosslinker Activation (if necessary, e.g., EDC/NHS for -COOH) A->B C 3. Conjugation Reaction Incubate biomolecule with crosslinker B->C D 4. Quenching Stop the reaction, cap unreacted sites C->D E 5. Purification Remove excess reagents (e.g., SEC, Dialysis) D->E F 6. Characterization Confirm conjugation (e.g., SDS-PAGE, MS) E->F

Caption: A typical experimental workflow for bioconjugation.

Antibody-Drug Conjugate (ADC) Internalization Pathway

G cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Target Engagement ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: Pathway of ADC binding, internalization, and payload release.

References

A Head-to-Head Comparison for Assessing Labeling with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique for creating advanced therapeutics and research tools. Thiol-PEG2-acid is a bifunctional linker that leverages the specific reactivity of a thiol group for attachment to biomolecules (e.g., via maleimide chemistry) and a carboxylic acid for further conjugation. This guide provides an objective comparison of labeling strategies using thiol-reactive linkers like those derived from this compound, with a key alternative, and presents supporting experimental data and protocols.

Performance Comparison: Thiol-Reactive vs. Thiol-Stable Chemistries

The most common application of a thiol-terminated linker like this compound is its reaction with a maleimide-functionalized biomolecule. This Michael addition reaction is highly efficient and specific for cysteine residues under physiological conditions. However, a primary drawback of the resulting thiosuccinimide linkage is its potential instability, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream. This can lead to premature cleavage of the conjugate in vivo.

More stable alternatives to the traditional maleimide-thiol conjugation have been developed, such as those utilizing mono-sulfone or phenyloxadiazole sulfone chemistry. These reagents also react with thiols but form more robust, irreversible linkages.

Quantitative Data Summary

The following tables summarize key performance data comparing traditional maleimide-PEG linkers with more stable mono-sulfone-PEG alternatives. This data provides a quantitative basis for selecting the appropriate linker based on the desired stability of the final bioconjugate.

Table 1: Comparison of Conjugation Efficiency and Stability

Linker TypeTarget BiomoleculeConjugation Efficiency% Intact Conjugate (in 1 mM Glutathione, 7 days)Reference
Maleimide-PEGEngineered Hemoglobin (αAla19Cys)>80%< 70%[1][2]
Mono-sulfone-PEGEngineered Hemoglobin (αAla19Cys)>80%>90%[1][2]

Table 2: Stability of Antibody Conjugates in Human Plasma

Linker TypeConjugation Site on Antibody% Intact Conjugate (in human plasma, 37°C)Reference
MaleimideTHIOMAB (LC-V205C)~80% after 72 hours[3]
Phenyloxadiazole SulfoneTHIOMAB (LC-V205C)~90% after 1 month
MaleimideTHIOMAB (Fc-S396C)~20% after 72 hours
Phenyloxadiazole SulfoneTHIOMAB (Fc-S396C)Not explicitly stated, but noted for improved stability over maleimide

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable assessment of labeling. Below are key protocols for protein labeling with a thiol-reactive maleimide linker (representative of the chemistry used with this compound), assessing the degree of labeling, and evaluating the stability of the resulting conjugate.

Protocol 1: Labeling of a Cysteine-Containing Peptide with a Maleimide-PEG Reagent

This protocol describes the conjugation of a maleimide-functionalized PEG to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Maleimide-PEG reagent

  • Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • DMSO or DMF for dissolving the maleimide-PEG reagent

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfides (Optional): If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Maleimide-PEG Preparation: Dissolve the maleimide-PEG reagent in a minimal amount of DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent over the peptide.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate from excess, unreacted maleimide-PEG and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.

Protocol 2: Determination of the Degree of Labeling by UV-Vis Spectroscopy

This method is applicable when the PEG linker is attached to a chromophore (e.g., a fluorescent dye).

Materials:

  • Purified protein-PEG conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the chromophore.

  • Correction for Chromophore Absorbance at 280 nm: Calculate the corrected protein absorbance (A_prot) using the following formula: A_prot = A_280 - (A_max * CF) where CF is the correction factor (A_280 / A_max) for the free chromophore.

  • Calculate Protein Concentration: Protein Concentration (M) = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Chromophore Concentration: Chromophore Concentration (M) = A_max / ε_max where ε_max is the molar extinction coefficient of the chromophore at its λ_max.

  • Calculate Degree of Labeling (DOL): DOL = Chromophore Concentration / Protein Concentration

Protocol 3: In Vitro Plasma Stability Assay by LC-MS

This protocol assesses the stability of the bioconjugate in a biologically relevant matrix.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Affinity Capture: Add the plasma aliquot to the affinity capture resin to isolate the bioconjugate.

  • Wash and Elute: Wash the resin to remove non-specifically bound proteins, and then elute the bioconjugate.

  • Sample Preparation for LC-MS: The eluted bioconjugate may be analyzed intact or after reduction with DTT to separate heavy and light chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining at each time point.

Mandatory Visualizations

The following diagrams illustrate common workflows and signaling pathways relevant to the application of bioconjugates formed using linkers like this compound.

experimental_workflow cluster_prep Biomolecule Preparation cluster_reagent Reagent Preparation cluster_conjugation Conjugation & Purification cluster_analysis Analysis p Cysteine-containing Peptide/Protein reduc Reduction (optional) with TCEP p->reduc If disulfide bonds are present mix Mix and Incubate (pH 7.0-7.5) reduc->mix reagent Thiol-Reactive Linker (e.g., Maleimide-PEG) dissolve Dissolve in DMSO/DMF reagent->dissolve dissolve->mix purify Purification (e.g., SEC) mix->purify dol Determine Degree of Labeling (UV-Vis, MS) purify->dol stability Assess Stability (HPLC, LC-MS) purify->stability

Caption: Experimental workflow for bioconjugation and assessment.

PROTAC_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_EGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) EGFR EGFR ADC->EGFR 1. Binding Endosome Endosome EGFR->Endosome 2. Internalization Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Signaling Blocks Signaling Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: EGFR-targeted ADC internalization and mechanism of action.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Thiol-PEG2-acid, a frequently used PEG-based PROTAC linker.

Physicochemical and Safety Data

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C7H14O4S[1][2]
Molecular Weight 194.25 g/mol [1]
Appearance Colorless to light yellow liquid or solid powder[1][3]
Purity >90% to 96%
Density 1.173 ± 0.06 g/cm³
Solubility Soluble in DMSO
Storage (Pure Form) -20°C for long term (months to years)
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)

Health and Safety Hazards

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Always consult the safety data sheet (SDS) for the most detailed and up-to-date hazard information.

Proper Disposal Procedures

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is crucial to treat this chemical as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

  • Waste Collection:

    • Solid Waste: Collect contaminated solids in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers tightly closed.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G This compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Waste Generated identify Identify & Segregate Waste (Solid & Liquid) start->identify label_waste Label Waste Container ('Hazardous Waste', Chemical Name) identify->label_waste collect_solid Collect Solid Waste in Sealed Container label_waste->collect_solid collect_liquid Collect Liquid Waste in Leak-Proof Container label_waste->collect_liquid store Store in Designated Well-Ventilated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain & Absorb Spill ppe->contain collect_spill Collect Waste contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate report Report Spill decontaminate->report

Caption: Workflow for the safe disposal of this compound.

Handling and Safety Precautions

Adherence to proper handling procedures is critical to minimize risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the pure compound or concentrated solutions.

  • Ensure an eyewash station and safety shower are readily accessible.

Handling Recommendations:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • For weighing and dispensing, which can be difficult due to the substance's form, consider preparing a stock solution in a suitable solvent like DMSO or DMF.

The following diagram illustrates the relationship between handling procedures and safety measures.

G This compound Handling & Safety cluster_core Core Principle cluster_ppe Personal Protective Equipment cluster_controls Engineering & Procedural Controls cluster_emergency Emergency Preparedness safe_handling Safe Handling of This compound eye_protection Eye Protection (Goggles) safe_handling->eye_protection hand_protection Hand Protection (Gloves) safe_handling->hand_protection body_protection Body Protection (Lab Coat) safe_handling->body_protection fume_hood Work in Fume Hood safe_handling->fume_hood ventilation Ensure Good Ventilation safe_handling->ventilation no_ingestion No Eating, Drinking, Smoking safe_handling->no_ingestion hand_washing Thorough Hand Washing safe_handling->hand_washing eyewash Accessible Eyewash Station safe_handling->eyewash safety_shower Accessible Safety Shower safe_handling->safety_shower spill_kit Spill Kit Available safe_handling->spill_kit

Caption: Key safety measures for handling this compound.

References

Personal protective equipment for handling Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Thiol-PEG2-acid

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound in the provided search results, this document synthesizes data from supplier information and SDSs of analogous thiol-containing and PEGylated compounds to establish a robust safety protocol. A thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds are known for their strong, unpleasant odors and potential as skin and eye irritants.[1][2] Inhalation of vapors may also cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or face shield.[3]Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Use in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-retardant laboratory coat.Operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges for organic vapors.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Physical and Chemical Properties
PropertyValue
Chemical Formula C7H14O4S
Molecular Weight 194.3
Purity >90% to 96.0%
Appearance White to off-white solid
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Can also be stored at -80°C for up to 6 months.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.

  • Ventilation: Confirm that the certified chemical fume hood is functioning correctly before starting any work.

  • Waste Containers: Prepare designated, labeled hazardous waste containers for both liquid and solid thiol-containing waste.

Handling Procedures
  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.

  • Containment: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure. Use a secondary containment tray to manage potential spills.

  • Dispensing: Use non-sparking tools for transferring the solid. Dispense the smallest quantity necessary for the experiment. Avoid creating dust.

  • General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate decontamination solution (e.g., a bleach solution can be used for thiols).

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated solid waste.

Disposal Plan
  • Waste Segregation: Collect all waste containing this compound, including unused product and reaction residues, in a designated, labeled, and sealed container. The label must clearly indicate that the container holds thiol-containing waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.

  • Environmental Protection: Do not empty chemical waste into drains or release it into the environment.

  • Final Disposal: Dispose of all chemical waste through a licensed waste disposal contractor, following all local, state, and federal regulations.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_waste Prepare Labeled Waste Containers prep_hood->prep_waste handle_weigh Weigh/Dispense This compound prep_waste->handle_weigh handle_reaction Perform Chemical Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon disp_liquid Collect Liquid Waste handle_reaction->disp_liquid cleanup_gloves Properly Remove and Dispose of Gloves cleanup_decon->cleanup_gloves disp_solid Collect Solid Waste cleanup_gloves->disp_solid disp_seal Seal and Store Waste Securely disp_liquid->disp_seal disp_solid->disp_seal disp_contractor Dispose via Licensed Contractor disp_seal->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiol-PEG2-acid
Reactant of Route 2
Reactant of Route 2
Thiol-PEG2-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.